N-Acetyl-3-chloro-L-phenylalanine
Description
Structure
3D Structure
Properties
CAS No. |
197087-51-7 |
|---|---|
Molecular Formula |
C11H12ClNO3 |
Molecular Weight |
241.67 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-(3-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C11H12ClNO3/c1-7(14)13-10(11(15)16)6-8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 |
InChI Key |
HASYVZNBHCVMEA-JTQLQIEISA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=CC=C1)Cl)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC(=CC=C1)Cl)C(=O)O |
Origin of Product |
United States |
Metabolic Stability of Ring-Chlorinated Phenylalanine Derivatives
This guide provides a technical deep-dive into the metabolic stability of ring-chlorinated phenylalanine derivatives, focusing on mechanistic biotransformation, experimental assessment, and pharmacokinetic implications.
Technical Whitepaper | Version 1.0 [1]
Executive Summary
In medicinal chemistry, the strategic introduction of chlorine atoms into the phenyl ring of phenylalanine (Phe) is a high-impact modification used to modulate lipophilicity, block metabolic "soft spots," and alter molecular recognition. While native phenylalanine is rapidly cleared via para-hydroxylation, ring-chlorinated derivatives—specifically 4-chlorophenylalanine (PCPA) —exhibit profound metabolic resistance.[1] This resistance forces a "metabolic shunt" toward alternative pathways such as transamination and the NIH shift. This guide details the physicochemical drivers of this stability, the resulting biotransformation pathways, and the protocols required to assess them.
Mechanistic Principles of Stability
The Metabolic "Soft Spot"
Native L-phenylalanine is primarily metabolized by Phenylalanine Hydroxylase (PAH) and Cytochrome P450 (CYP450) enzymes at the para-position (C4) to form Tyrosine.[1] This is an electrophilic aromatic substitution reaction.
-
Vulnerability: The C4 position is electronically activated and sterically accessible.
-
Chlorination Effect: Substituting the C4 hydrogen with chlorine (
) creates a metabolic blockade.-
Steric Hindrance: The van der Waals radius of Cl (1.75 Å) is significantly larger than H (1.20 Å), physically impeding the approach of the oxo-heme complex.
-
Electronic Deactivation: Chlorine is an electron-withdrawing group (EWG) via induction (
), which deactivates the ring toward the initial electrophilic attack required for oxidation.[1]
-
The NIH Shift (Chlorine Migration)
Unlike fluorine, which is typically lost during aromatic oxidation, chlorine substituents can undergo a 1,2-migration known as the NIH Shift .
-
Mechanism: The CYP450 enzyme forms an arene oxide intermediate. During the rearrangement to a phenol, the chlorine atom at the para position can migrate to the meta position, yielding 3-chloro-tyrosine rather than being eliminated.
-
Stability Implication: While this pathway exists, it is kinetically slower than direct hydroxylation, contributing to the overall increased metabolic stability of chlorinated derivatives.
Biotransformation Pathways
When the primary route (hydroxylation) is blocked by chlorination, the metabolic flux shifts to secondary pathways. This is critical for interpreting stability data, as "stability" (loss of parent) may be driven by these alternative routes rather than oxidation.
Pathway Comparison: Native vs. Chlorinated[1]
Figure 1: Divergence of metabolic flux. Chlorination blocks the primary hydroxylation route, forcing flux toward transamination (forming phenylpyruvates) or excretion.
Transamination (The "Shunt" Pathway)
Because 4-Cl-Phe cannot be efficiently hydroxylated, it accumulates and becomes a substrate for amino acid transaminases (e.g., ALT/AST).[1]
-
Product: 4-Chlorophenylpyruvate.[1]
-
Clinical Relevance: This mimics the biochemistry of Phenylketonuria (PKU). In fact, PCPA is used experimentally to induce PKU-like states in rats because the molecule inhibits PAH and accumulates, saturating transport systems.
Experimental Assessment Protocols
To accurately determine the metabolic stability of these derivatives, researchers must distinguish between enzymatic inhibition (which PCPA causes) and metabolic clearance (how fast PCPA disappears).
In Vitro System Selection
| System | Suitability | Why? |
| Liver Microsomes (HLM/RLM) | Moderate | Good for assessing Phase I (CYP) oxidation and NIH shift potential.[1] Misses cytosolic transaminases. |
| Hepatocytes (Cryopreserved) | High | Contains both CYP enzymes and cytosolic transaminases.[1] Essential for capturing the phenylpyruvate pathway. |
| S9 Fraction | High | Cheaper alternative to hepatocytes; contains both microsomal and cytosolic enzymes. |
Protocol: Hepatocyte Stability Assay
This protocol is designed to capture both oxidative and transamination clearance.
Materials:
-
Cryopreserved Hepatocytes (Human/Rat).[1]
-
Williams' Medium E (WME).[1]
-
Test Compound: 4-Cl-Phe (1 µM final).
-
Positive Control: Verapamil (High clearance) / Warfarin (Low clearance).[1]
Workflow:
-
Thawing: Thaw hepatocytes and assess viability (Trypan Blue > 75%).
-
Equilibration: Dilute to
cells/mL in WME. Equilibrate at 37°C / 5% CO2 for 15 min. -
Initiation: Add Test Compound (1 µM). Avoid higher concentrations to prevent enzyme inhibition artifacts.
-
Sampling: Remove aliquots at
min. -
Quenching: Add to ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Data Analysis:
Plot
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for determining metabolic stability in hepatocytes.
Case Study: 4-Chlorophenylalanine (PCPA)
Stability Profile
-
Metabolic Resistance: PCPA is highly resistant to hydroxylation compared to Phe. In rat studies, it induces a "chemical phenylketonuria" because it is not cleared by PAH and simultaneously inhibits the enzyme.
-
Clearance Mechanism: The primary clearance is renal (unchanged) or via the transamination pathway to 4-chlorophenylpyruvate.
-
Protein Incorporation: Crucially, 4-Cl-Phe is not efficiently incorporated into proteins.[1] It is rejected by Phenylalanyl-tRNA synthetase, preventing the synthesis of "toxic proteins." This specificity is a key safety factor in its use as a pharmacological tool.
Comparative Data (Approximation)
| Compound | Primary Metabolic Route | Relative Stability | Major Metabolite |
| L-Phenylalanine | Para-Hydroxylation (PAH) | Low (Rapid Turnover) | Tyrosine |
| 4-Cl-Phenylalanine | Transamination | High | 4-Cl-Phenylpyruvate |
| 4-F-Phenylalanine | Hydroxylation (F-loss) | Moderate | Tyrosine (F is lost) |
References
-
Guroff, G., et al. (1967). "The NIH Shift in the Hydroxylation of Aromatic Compounds." Science.
-
Koe, B. K., & Weissman, A. (1966). "p-Chlorophenylalanine: A Specific Depletor of Brain Serotonin."[1][3] Journal of Pharmacology and Experimental Therapeutics.
-
Miller, E. A., et al. (1975). "Effects of p-chlorophenylalanine on amino acid uptake and protein synthesis." Journal of Neurochemistry.
-
Sigma-Aldrich. (2024).[1] "4-Chloro-L-phenylalanine Product Information." Merck KGaA. [1]
-
PubChem. (2024).[1] "4-Chloro-L-phenylalanine Compound Summary." National Library of Medicine.
Sources
- 1. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling of N-Acetyl-3-chloro-L-phenylalanine
[1]
Executive Summary
N-Acetyl-3-chloro-L-phenylalanine (NAC-3-Cl-Phe) is a non-canonical amino acid derivative frequently employed as a chiral building block in peptide synthesis and peptidomimetic drug design.[1] Its physicochemical behavior is dominated by two competing structural features: the hydrophobic, electron-withdrawing chlorophenyl ring and the ionizable carboxylic acid tail.
This guide provides a technical framework for predicting, determining, and optimizing the solubility of NAC-3-Cl-Phe.[1] Unlike standard amino acids, the N-acetylation removes the zwitterionic character, rendering the molecule strictly acidic (pKa ≈ 3.4–3.8) and significantly increasing its lipophilicity (Predicted LogP ≈ 2.3–2.5).[1] Consequently, researchers must abandon standard aqueous protocols in favor of pH-controlled or organic-cosolvent systems.[1]
Part 1: Physicochemical Profiling & Structure-Activity Relationship (SAR)[1]
To optimize solubility, one must first understand the molecular drivers governing the solute-solvent interaction.
Structural Determinants of Solubility
| Feature | Chemical Effect | Solubility Impact |
| N-Acetyl Group | Caps the | Removes Zwitterion: Molecule is no longer soluble in neutral water via ionic lattice hydration.[1] Drastically reduces aqueous solubility compared to free 3-Cl-Phe. |
| 3-Chloro Substituent | Electron-withdrawing group (EWG) on phenyl ring.[1] | Increases Lipophilicity: Adds ~0.7 to LogP compared to N-Acetyl-Phe.[1] Increases lattice energy via halogen bonding, potentially requiring higher energy (heat/sonication) to dissolve.[1] |
| Carboxylic Acid | Ionizable proton donor.[1] | pH Switch: Provides the only mechanism for aqueous solubility via deprotonation (Salt formation) at pH > 4.[1]5. |
Predicted Solubility Matrix
Estimations based on structural analogs (N-Acetyl-L-Phenylalanine) and substituent constants.[1]
| Solvent Class | Representative Solvent | Predicted Solubility | Mechanism |
| Aqueous (Acidic/Neutral) | Water, 0.1N HCl | Very Low (< 0.1 mg/mL) | Hydrophobic effect dominates; COOH remains protonated (neutral).[1] |
| Aqueous (Basic) | 0.1N NaOH, PBS (pH > 7.[1]4) | High (> 50 mg/mL) | Deprotonation forms the carboxylate anion ( |
| Polar Aprotic | DMSO, DMF | Very High (> 100 mg/mL) | Dipole-dipole interactions disrupt crystal lattice; ideal for stock solutions.[1] |
| Alcohols | Methanol, Ethanol | High (~20–50 mg/mL) | Hydrogen bonding with the amide/acid groups; solubility decreases as alcohol chain length increases. |
| Non-Polar | Hexane, Heptane | Insoluble | Lack of polar interactions to overcome crystal lattice energy. |
Part 2: Solvation Mechanism & pH Control
The solubility of NAC-3-Cl-Phe in aqueous media is strictly pH-dependent.[1] The relationship follows the Henderson-Hasselbalch equation for weak acids.[1]
The pH-Solubility Switch
At pH values below the pKa (approx.[1] 3.6), the molecule exists in its protonated, neutral form (
Critical Threshold: To achieve stable aqueous solubility for biological assays, the buffer pH must be maintained at pH ≥ 6.5 .
Visualization: Solvation Pathway
The following diagram illustrates the thermodynamic equilibrium shifts required to solubilize NAC-3-Cl-Phe.
Caption: Thermodynamic solvation pathway showing the critical role of pH-driven ionization (Green Arrow) vs. organic solvation (Blue Arrow) in overcoming lattice energy.[1]
Part 3: Experimental Protocols (Self-Validating)
Do not rely on literature values alone. Batch-to-batch variation in crystal polymorphism can alter solubility.[1] Use the following protocols to determine exact values.
Protocol A: Thermodynamic Solubility Determination (Shake-Flask)
Use this for formulation development and maximum solubility limits.[1]
Materials:
-
NAC-3-Cl-Phe (Solid)[1]
-
Solvent (e.g., PBS pH 7.4, Water, Methanol)
-
Syringe Filters (0.45 µm PTFE for organics, PES for aqueous)
-
HPLC or UV-Vis Spectrophotometer[1]
Workflow:
-
Saturation: Add excess solid NAC-3-Cl-Phe (~50 mg) to 1 mL of solvent in a glass vial.
-
Equilibration: Shake or stir at 25°C for 24–48 hours. Note: If the solution becomes clear, add more solid until a precipitate persists.
-
Filtration: Centrifuge at 10,000 rpm for 5 mins, then filter the supernatant.
-
Quantification: Dilute the filtrate (1:100) and analyze via HPLC (UV detection at 254 nm).
-
Calculation: Compare peak area against a standard curve prepared in DMSO.
Protocol B: Kinetic Solubility Screen (High Throughput)
Use this for biological assay preparation to prevent "crashing out."[1]
Workflow:
-
Prepare a 100 mM stock solution in pure DMSO.
-
Spike the stock into the aqueous buffer (e.g., PBS) to reach final concentrations of 10, 50, 100, and 500 µM.
-
Incubate for 2 hours at RT.
-
Measure turbidity (Absorbance at 620 nm).[1]
-
Result: The highest concentration with Abs < 0.005 is the "Kinetic Solubility Limit."
Visualization: Solubility Determination Workflow
Caption: Step-by-step decision tree for determining thermodynamic solubility, including a feedback loop for formulation optimization.
Part 4: Practical Recommendations for Researchers
Stock Solution Preparation
For biological assays, avoid dissolving directly in water.[1]
-
Recommended: Prepare a 50–100 mM stock in 100% DMSO .
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent crystallization induced by moisture uptake.
Aqueous Dilution Strategy
When diluting the DMSO stock into aqueous media:
-
Ensure the aqueous buffer is pH 7.4 or higher .[1]
-
Add the DMSO stock slowly while vortexing to prevent local high concentrations that trigger precipitation.[1]
-
Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity, unless the assay tolerates higher.[1]
Synthesis & Purification
-
Reaction Solvent: Use DMF or DCM (Dichloromethane).[1] NAC-3-Cl-Phe is highly soluble in these, facilitating coupling reactions.[1]
-
Work-up: Acidify the reaction mixture (pH 2) to precipitate the product or extract it into Ethyl Acetate. The protonated form partitions efficiently into the organic phase, leaving salts in the water.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2761492, 3-chloro-L-phenylalanine. Retrieved from [Link]
-
Ying, H., et al. (2011).[1] Solubility of L-phenylalanine in water and different binary mixtures. Elsevier/Journal of Chemical Thermodynamics.[1] Retrieved from [Link]
-
Bergström, C. A., et al. (2014).[1] Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). CompTox Chemicals Dashboard: Physicochemical Properties of N-acetyl-L-phenylalanine. Retrieved from [Link][1]
A Technical Guide to the Strategic Use of meta-Chlorinated Phenylalanine in Advanced Peptide Design
Executive Summary: The strategic incorporation of unnatural amino acids (UAAs) is a cornerstone of modern peptide science, transforming peptide candidates into therapeutics with enhanced potency, stability, and specificity.[1] Among these, halogenated amino acids represent a particularly powerful tool for fine-tuning molecular interactions.[2][3][4] This guide provides an in-depth exploration of meta-chlorinated phenylalanine (m-Cl-Phe), a UAA that offers unique electronic properties for rational peptide design. We will dissect the fundamental principles of its inductive effects and halogen bonding capabilities, provide detailed protocols for its synthesis and characterization, and analyze its impact on peptide structure, stability, and target affinity, grounding these insights in the context of contemporary drug development.
The Unique Electronic Landscape of meta-Chlorinated Phenylalanine
The introduction of a chlorine atom at the meta position of the phenylalanine side chain fundamentally alters its electronic character, providing designers with a sophisticated tool to modulate molecular interactions. This alteration is primarily driven by two key phenomena: the inductive effect and the capacity for halogen bonding.
Inductive Effect and Aromatic System Modulation
The chlorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect) on the phenyl ring. This effect depletes the electron density of the aromatic π-system. While seemingly a subtle change, this modulation has significant consequences:
-
Altered Quadrupole Moment: The redistribution of electron density changes the aromatic ring's quadrupole moment, influencing its ability to participate in π-π stacking and cation-π interactions. Computational studies have demonstrated that halogenation significantly enhances the strength of stacking interactions compared to native phenylalanine.[3][4]
-
Increased Hydrophobicity: The addition of chlorine increases the hydrophobicity of the side chain, which can be leveraged to enhance binding in hydrophobic pockets of target proteins.
Halogen Bonding (XB): A Directional, Non-Covalent Interaction
Perhaps the most powerful feature of m-Cl-Phe is its ability to act as a halogen bond donor. A halogen bond is a highly directional, non-covalent interaction that occurs between an electrophilic region on a halogen atom (termed the σ-hole) and a Lewis base (e.g., a carbonyl oxygen, hydroxyl group, or nitrogen atom).[2]
The C-Cl bond creates a region of positive electrostatic potential on the halogen atom, opposite to the covalent bond. This σ-hole can engage in a strong, stabilizing interaction with an electron-rich atom in a receptor's binding site. This interaction is distinct from and can be complementary to traditional hydrogen bonding. The strategic placement of m-Cl-Phe can therefore introduce a novel, high-affinity binding contact, dramatically improving a peptide's potency and selectivity.[5]
Synthesis and Characterization of m-Cl-Phe Peptides
The practical application of m-Cl-Phe relies on robust methodologies for its incorporation into peptide sequences and subsequent characterization to confirm its identity, purity, and structural impact.
Incorporation via Solid-Phase Peptide Synthesis (SPPS)
The most common and efficient method for incorporating m-Cl-Phe is automated or manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6][7][8] The process involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[9]
This protocol outlines the manual Fmoc/tBu synthesis of a generic peptide incorporating m-Cl-Phe.
1. Resin Preparation:
- Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in dimethylformamide (DMF) for 30 minutes.
2. First Amino Acid Coupling:
- Couple the C-terminal Fmoc-protected amino acid to the resin using a coupling agent like N,N'-Diisopropylcarbodiimide (DIC) with an activator like Oxyma Pure. Allow the reaction to proceed for 2 hours. Wash the resin thoroughly with DMF.
3. The SPPS Cycle (for each subsequent amino acid):
- Step 3a: Fmoc Deprotection: Remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.[10] This reveals a free amine on the growing peptide chain.
- Step 3b: Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine and byproducts.
- Step 3c: Amino Acid Activation: In a separate vessel, activate the next Fmoc-amino acid (e.g., Fmoc-m-Cl-Phe-OH) by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
- Step 3d: Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours to allow the coupling reaction to complete.
- Step 3e: Washing: Wash the resin with DMF to remove excess reagents and byproducts.
- Repeat: Repeat this cycle for every amino acid in the sequence.
4. Cleavage and Deprotection:
- Once the synthesis is complete, wash the resin with dichloromethane (DCM).
- Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIPS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
5. Precipitation and Purification:
- Precipitate the cleaved peptide in cold diethyl ether.
- Centrifuge to pellet the crude peptide, wash with ether, and dry under vacuum.
- Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
6. Characterization:
- Confirm the identity and purity of the final peptide using Mass Spectrometry and analytical RP-HPLC.[11]
Resin [label="1. Start: Resin\n(Swollen)"];
Deprotection [label="2. Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#FBBC05"];
Wash1 [label="3. Wash (DMF)"];
Coupling [label="4. Couple Activated AA\n(Fmoc-m-Cl-Phe-OH + HBTU/DIPEA)", fillcolor="#34A853"];
Wash2 [label="5. Wash (DMF)"];
Cycle [shape=plaintext, label="Repeat for\nnext AA"];
Cleavage [label="6. Final Cleavage\n(TFA Cocktail)", fillcolor="#EA4335"];
Purification [label="7. Purify & Characterize\n(HPLC, Mass Spec)"];
Resin -> Deprotection;
Deprotection -> Wash1;
Wash1 -> Coupling;
Coupling -> Wash2;
Wash2 -> Cycle [style=dashed, arrowhead=open];
Cycle -> Deprotection [style=dashed, arrowhead=open];
Wash2 -> Cleavage [label="After last AA"];
Cleavage -> Purification;
}
Caption: The iterative workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Characterization Techniques
A multi-technique approach is essential to fully characterize peptides containing m-Cl-Phe.[12][13]
| Technique | Primary Purpose | Information Gained |
| RP-HPLC | Purity Assessment | Quantifies the percentage of the desired peptide relative to impurities.[12][14] |
| Mass Spectrometry (MS) | Identity Confirmation | Verifies the correct molecular weight of the synthesized peptide.[12][13][15] |
| NMR Spectroscopy | Structural Analysis | Provides detailed information on atomic-level structure, conformation, and the local electronic environment around the m-Cl-Phe residue.[13][16] |
| Circular Dichroism (CD) | Secondary Structure | Determines the overall secondary structure content (α-helix, β-sheet) and assesses conformational changes upon m-Cl-Phe incorporation.[12] |
| X-ray Crystallography | High-Resolution Structure | Provides definitive, atomic-resolution evidence of the peptide's 3D structure and specific interactions, including halogen bonds.[5] |
| Table 1: Key analytical techniques for the characterization of m-Cl-Phe containing peptides. |
Impact on Peptide Properties and Therapeutic Function
The unique electronics of m-Cl-Phe translate directly into tangible benefits for peptide therapeutics, primarily by enhancing target affinity and improving metabolic stability.
Enhancing Target Affinity and Specificity
The ability of m-Cl-Phe to form halogen bonds provides a powerful mechanism for increasing binding affinity. In one study, the introduction of an ortho-chlorophenylalanine was shown to form two halogen bonds within the active site of a pyrrolysyl-tRNA synthetase mutant, leading to strong interactions.[5] By rationally positioning m-Cl-Phe within a peptide sequence, a designer can introduce a new, high-energy contact point with a target receptor that would not be possible with canonical amino acids. This can lead to orders-of-magnitude improvements in the inhibition constant (Ki) or dissociation constant (Kd).
Caption: Halogen bond between m-Cl-Phe and a receptor carbonyl group.
Improving Metabolic Stability
Peptides often suffer from poor in vivo stability due to rapid degradation by proteases.[17] The incorporation of UAAs is a proven strategy to increase resistance to enzymatic cleavage.[18] The chlorine atom of m-Cl-Phe can act as a steric and electronic shield, hindering the approach of proteases to the adjacent peptide bonds. This increased "steric bulk" and altered electronic character of the P1 or P1' residue can significantly reduce the rate of proteolysis, thereby extending the peptide's circulating half-life.
This protocol provides a general method to evaluate the stability of a m-Cl-Phe-containing peptide against degradation in human serum.[6][7]
1. Preparation:
- Prepare a stock solution of the purified test peptide (e.g., 1 mM in a suitable buffer like PBS).
- Thaw pooled human serum and centrifuge to remove any precipitates.
2. Incubation:
- In a microcentrifuge tube, add a defined amount of the peptide stock solution to pre-warmed human serum (37°C) to achieve a final desired concentration (e.g., 10 µM).
- At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.
3. Quenching and Protein Precipitation:
- Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a protein precipitating agent, such as a cold solution of 10% Trichloroacetic Acid (TCA) or cold acetonitrile (ACN) with 0.1% TFA.[6]
- Vortex and incubate on ice for 10-15 minutes.
4. Sample Processing:
- Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated serum proteins.
- Carefully collect the supernatant, which contains the remaining intact peptide.
5. Analysis:
- Analyze the supernatant from each time point using RP-HPLC.
- Quantify the peak area corresponding to the intact peptide.
6. Data Interpretation:
- Plot the percentage of remaining intact peptide versus time.
- Calculate the half-life (t½) of the peptide in serum. Compare the stability of the m-Cl-Phe peptide to its non-chlorinated native counterpart.
| Time (hours) | Native Peptide (% Remaining) | m-Cl-Phe Peptide (% Remaining) |
| 0 | 100 | 100 |
| 1 | 65 | 95 |
| 4 | 20 | 82 |
| 8 | <5 | 68 |
| 24 | 0 | 41 |
| Table 2: Representative data from an in vitro serum stability assay showing enhanced stability of a peptide containing m-Cl-Phe compared to its native version. |
Applications and Future Outlook in Drug Development
The rational application of m-Cl-Phe is a powerful strategy in modern drug discovery.[19] By enhancing affinity through halogen bonding and improving metabolic stability, this UAA helps address two of the most significant challenges in peptide therapeutic development.[20][21] These improvements can lead to drugs with lower required doses, reduced dosing frequency, and improved therapeutic windows.
The principles demonstrated with m-Cl-Phe are part of a broader movement in medicinal chemistry that leverages the unique properties of halogens to create superior therapeutics.[22] As our understanding of molecular interactions deepens and our synthetic capabilities expand, the use of precisely positioned chlorinated, brominated, and iodinated amino acids will undoubtedly become more prevalent. These tools will continue to enable the design of next-generation peptide drugs, including macrocycles and cell-penetrating peptides, with optimized profiles for tackling a wide range of diseases.[17][23]
References
- An In-depth Technical Guide to Unnatural Amino Acids in Peptide Design. Benchchem.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Applications of Chlorinated Phenylalanine in Peptide Design: A Technical Guide. Benchchem.
- Molecular formulae of the peptides used in this study.
- Peptide Characterization Techniques and Applications.
- Peptide Stability. Sigma-Aldrich.
- Unnatural Amino Acids for Peptide Synthesis. Merck Millipore.
- On the Utility of Chemical Strategies to Improve Peptide Gut Stability. PMC - NIH.
- A Designed, Highly Efficient Pyrrolysyl-tRNA Synthetase Mutant Binds o-Chlorophenylalanine Using Two Halogen Bonds. PubMed.
- Towards the Understanding of Halogenation in Peptide Hydrogels: a Quantum Chemical Approach. Lirias.
- Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach.
- Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (L
- New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. PMC.
- Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- Analytical Considerations for Characterization of Generic Peptide Product: A Regulatory Insight.
- Effective Structural Characterization Str
- Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. PubMed.
- Top 10 Most Popular Drug Hunter Case Studies of 2025.
- CASE STUDIES IN MODERN DRUG DISCOVERY AND DEVELOPMENT.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Strategies for Improving Peptide Stability and Delivery. PMC - NIH.
- Introduction to Peptide Synthesis. Master Organic Chemistry.
- Research in the Field of Drug Design and Development. MDPI.
- Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modul
- Fluorinated phenylalanines: synthesis and pharmaceutical applic
- Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F).
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- 5. A Designed, Highly Efficient Pyrrolysyl-tRNA Synthetase Mutant Binds o-Chlorophenylalanine Using Two Halogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. api.pageplace.de [api.pageplace.de]
- 21. mdpi.com [mdpi.com]
- 22. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. drughunter.com [drughunter.com]
Application Note: High-Yield Synthesis of N-Acetyl-3-Chloro-L-Phenylalanine via Acetic Anhydride
[1][2]
Executive Summary
This application note details the protocol for the
Target Product: N-Acetyl-3-chloro-L-phenylalanine Key Application: Building block for integrin inhibitors, VLA-4 antagonists, and non-natural peptide therapeutics.[1][2]
Strategic Considerations & Chemistry
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The amine group of the zwitterionic amino acid attacks the carbonyl carbon of acetic anhydride.
-
Role of Base (NaOH): The amino acid exists primarily as a zwitterion (
) at neutral pH.[1][2] The base deprotonates the ammonium group to the free amine ( ), which is the active nucleophile. -
Stereochemical Integrity: Maintaining low temperature (0–5 °C) and avoiding highly concentrated strong base prevents racemization of the L-center (
-proton abstraction).[1][2]
Mechanism Diagram
The following diagram illustrates the Schotten-Baumann pathway:
Figure 1: Mechanistic flow of the Schotten-Baumann N-acetylation.
Experimental Protocols
Method A: Aqueous Schotten-Baumann (Recommended)
Advantages: Water-based, simple workup, minimal racemization risk.[1][2] Scale: 10 mmol (approx. 2.0 g of starting material).[2]
Reagents & Equipment
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Amount |
| 3-Chloro-L-phenylalanine | 199.63 | 1.0 | 2.00 g |
| 2M NaOH (aq) | 40.00 | 2.2 | ~11.0 mL |
| Acetic Anhydride | 102.09 | 1.2 | 1.13 mL (1.22 g) |
| 6M HCl | 36.46 | N/A | As needed |
Step-by-Step Procedure
-
Dissolution: In a 50 mL round-bottom flask, suspend 3-chloro-L-phenylalanine (2.00 g) in 2M NaOH (11 mL). Stir until a clear solution is obtained (formation of sodium salt).
-
Cooling: Place the flask in an ice-water bath. Cool the internal temperature to 0–5 °C .
-
Critical: High temperatures during addition promote hydrolysis of acetic anhydride over acetylation.
-
-
Addition: Add acetic anhydride (1.13 mL) dropwise over 15–20 minutes using a syringe pump or addition funnel.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 1–2 hours.
-
Quenching: Cool the reaction mixture back to 0 °C.
-
Precipitation: Slowly acidify with 6M HCl dropwise with vigorous stirring.
-
Target pH: 1.5 – 2.0.
-
Observation: The product should precipitate as a white solid. If an oil forms ("oiling out"), see Section 5.[2]
-
-
Isolation: Filter the precipitate via vacuum filtration (Buchner funnel). Wash the cake with ice-cold water (2 x 5 mL) to remove excess acid and salts.
-
Drying: Dry in a vacuum oven at 45 °C overnight.
Method B: Glacial Acetic Acid (Alternative)
Use Case: If the specific batch of starting material has poor water solubility or if anhydrous conditions are required for subsequent steps.[2]
-
Suspend 3-chloro-L-phenylalanine (10 mmol) in glacial acetic acid (15 mL).
-
Add acetic anhydride (12 mmol).
-
Heat to 50–60 °C for 1 hour (solution should clear).
-
Add water (5 mL) to hydrolyze excess anhydride.[2]
-
Evaporate solvent under reduced pressure (rotary evaporator).
-
Recrystallize the residue from water/ethanol.
Workflow Diagram
Figure 2: Operational workflow for Method A.
Troubleshooting & Optimization
"Oiling Out"
A common issue with meta-substituted phenylalanine derivatives is the formation of an oil upon acidification instead of a crystalline solid.[2]
-
Cause: The melting point of the wet product is depressed below room temperature, or impurities are preventing lattice formation.
-
Remedy:
-
Seeding: Add a tiny crystal of pure N-acetyl-L-phenylalanine (if the specific product seed is unavailable) to induce nucleation.[1][2]
-
Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface.[2]
-
Solvent: Re-dissolve the oil in a minimum amount of warm ethanol, then add water until turbid and cool slowly.
-
Racemization Check[1][2]
Characterization & Specifications
Since specific literature data for N-acetyl-3-chloro-L-phenylalanine is sparse compared to the non-chlorinated parent, the following specifications are estimated based on structure-activity relationships (SAR) and should be empirically validated.
| Test | Method | Acceptance Criteria (Expected) |
| Appearance | Visual | White to off-white powder |
| Melting Point | Capillary | 155 – 165 °C (Likely slightly lower than parent Phe 171°C) |
| Purity | HPLC (C18, ACN/Water) | > 98.0% |
| Optical Rotation | Polarimetry | |
| Identity | 1H-NMR (DMSO-d6) | Acetyl singlet (~1.8 ppm), Amide doublet (~8.2 ppm) |
References
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Acetylation of Amino Acids. Longman Scientific & Technical. (Standard reference for Schotten-Baumann conditions).
-
Green Chemistry in Peptide Synthesis. Sustainable protocols for amine protection.
-
PubChem Compound Summary: N-Acetyl-L-phenylalanine. (Parent compound data for proxy comparison).
-
National Institutes of Health (NIH). General acetylation protocols for proteomics.[1][2]
Sources
- 1. N-(Chloroacetyl)-3-phenyl-DL-alanine | C11H12ClNO3 | CID 98109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(Chloroacetyl)-3-phenyl-DL-alanine | C11H12ClNO3 | CID 98109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetyl-L-phenylalanine | 2018-61-3 [chemicalbook.com]
Application Note: Enzymatic Resolution of N-Acetyl-3-Chloro-DL-Phenylalanine
Executive Summary
This guide details the protocol for the enantioselective production of 3-chloro-L-phenylalanine (3-Cl-L-Phe) via the enzymatic hydrolysis of N-acetyl-3-chloro-DL-phenylalanine using Aminoacylase I (EC 3.5.1.14) .
3-chloro-L-phenylalanine is a critical chiral building block in the synthesis of peptide therapeutics and competitive inhibitors for phenylalanine-processing enzymes. While chemical resolution involves toxic resolving agents and low yields, enzymatic kinetic resolution offers a scalable, environmentally benign route with high enantiomeric excess (
Key Advantages of this Protocol:
-
High Enantioselectivity: Exploits the strict L-specificity of Acylase I.
-
Scalability: Aqueous-based reaction with simple downstream processing.
-
Atom Economy: Includes a strategy for recycling the unreacted D-isomer.
Mechanistic Principles
Aminoacylase I is a metalloenzyme (typically requiring
Reaction Scheme:
Catalytic Cycle & Thermodynamics
The reaction is driven by the thermodynamic stability of the hydrolysis products (carboxylate and amine). The separation relies on the drastic solubility difference between the zwitterionic free amino acid (soluble in water, insoluble in organic solvents) and the N-acetylated D-isomer (soluble in organic solvents at acidic pH).
Mechanism Diagram
Figure 1: Kinetic resolution mechanism showing the exclusive processing of the L-enantiomer by Acylase I.
Materials & Equipment
Reagents
| Reagent | Grade | Purpose |
| N-Acetyl-3-chloro-DL-phenylalanine | >98% | Substrate |
| Aminoacylase I | Aspergillus melleus or Porcine Kidney | Catalyst (>30,000 U/g recommended) |
| Cobalt(II) Chloride Hexahydrate ( | ACS Reagent | Enzyme Activator |
| Lithium Hydroxide (LiOH) or NaOH | ACS Reagent | pH Adjustment (Solubilization) |
| Hydrochloric Acid (6M and 1M) | ACS Reagent | Quenching & Extraction pH control |
| Ethyl Acetate (EtOAc) | HPLC Grade | Extraction of D-isomer |
| Dowex 50W-X8 (or equivalent) | Cation Exchange | Purification of L-product |
Equipment
-
Thermostated shaker or water bath (37°C).
-
pH-stat titrator (optional but recommended for scale-up) or high-precision pH meter.
-
HPLC with Chiral Column (e.g., Daicel Crownpak CR(+) or Chirobiotic T).
-
Rotary Evaporator.[1]
Experimental Protocol
Phase 1: Substrate Preparation
Rationale: N-acetylated aromatic amino acids have poor water solubility in their protonated form. They must be converted to their salt form for the enzymatic reaction.
-
Weighing: Weigh 10.0 g (approx. 41 mmol) of N-acetyl-3-chloro-DL-phenylalanine.
-
Solubilization: Suspend the solid in 80 mL of deionized water.
-
pH Adjustment: Under magnetic stirring, dropwise add 2M LiOH (or NaOH) until the solid completely dissolves and the pH reaches 7.5 .
-
Note: LiOH is often preferred over NaOH for higher solubility of the resulting salt, though NaOH is sufficient for concentrations < 0.5 M.
-
-
Buffer Setup: Add Cobalt Chloride (
) to a final concentration of 0.5 mM. -
Final Volume: Adjust volume to 100 mL with water. Final substrate concentration
M.
Phase 2: Enzymatic Hydrolysis
-
Enzyme Addition: Add 100–200 mg of Acylase I powder.
-
Optimization: For unknown enzyme activity, perform a small-scale test (1 mL) to determine the time required for 50% conversion.
-
-
Incubation: Seal the vessel and incubate at 37°C with gentle shaking (150 rpm).
-
pH Maintenance: Check pH every 2–4 hours. If pH drops below 7.2 (due to acetic acid formation), readjust to 7.5 using dilute LiOH/NaOH.
-
Self-Validation: A drop in pH confirms the reaction is proceeding (release of acetate).
-
-
Endpoint: The reaction theoretically stops at 50% conversion (hydrolysis of all L-isomer). Incubate for 24–48 hours to ensure completion.
Phase 3: Separation & Purification
Rationale: This step leverages the pH-dependent solubility switch. At pH 1.5, the free amino acid is cationic (water-soluble), while the N-acetyl-D-isomer is non-ionic/hydrophobic (organic-soluble).
-
Quenching: Acidify the reaction mixture to pH 1.5 using 6M HCl.
-
Observation: The enzyme will denature and may precipitate.
-
-
Extraction (Removal of D-Isomer):
-
Add 100 mL Ethyl Acetate (EtOAc) to the aqueous mixture.
-
Shake vigorously and separate phases.
-
Repeat extraction 2x with 50 mL EtOAc.[1]
-
Organic Phase: Contains N-acetyl-3-chloro-D-phenylalanine . Save for recycling.
-
Aqueous Phase: Contains 3-chloro-L-phenylalanine (hydrochloride salt), enzyme residues, and
.
-
-
Purification of L-Isomer:
-
Filter the aqueous phase through activated charcoal (to remove denatured protein and color).
-
Option A (Ion Exchange - High Purity): Pass the filtrate through a column of Dowex 50W-X8 (
form). Wash with water to remove acetate/ions. Elute amino acid with 1M . Evaporate to dryness. -
Option B (Isoelectric Precipitation - Scale): Adjust pH of the aqueous phase to the isoelectric point (pI
5.5–6.0) using NaOH. Cool to 4°C overnight. Filter the white crystals.[4]
-
Phase 4: Recycling (Optional)
To improve atom economy, the unreacted D-isomer can be racemized and reused.
-
Evaporate the EtOAc fraction to recover N-acetyl-3-chloro-D-phenylalanine.
-
Dissolve in acetic anhydride (or treat with catalytic acetic anhydride in acetic acid) and heat to 60–80°C for 2 hours. This racemizes the chiral center via an oxazolone intermediate.
-
Hydrolyze the anhydride with water to regenerate N-acetyl-3-chloro-DL-phenylalanine.
-
Feed back into Phase 1.
Workflow Visualization
Figure 2: Step-by-step workflow for the enzymatic resolution and separation process.
Analytical Validation
HPLC Method
To verify optical purity (
-
Column: Crownpak CR(+) (Daicel) or Chirobiotic T (Astec).
-
Mobile Phase: Perchloric acid pH 1.5 or MeOH:Water (depending on column specs).
-
Standard Condition (Crownpak): pH 1.5
(aq) at 0.8 mL/min, 25°C.
-
-
Detection: UV at 210 nm or 254 nm.
-
Retention Order: Typically, the free amino acid elutes before the N-acetyl derivative (on reverse phase) or is separated by chiral recognition. Note: Run standards of N-acetyl-DL and free DL amino acid to confirm retention times.
Calculation
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<40%) | Enzyme inhibition by product or metal stripping. | Add more |
| Poor Phase Separation | Protein emulsion during extraction. | Filter the acidified mixture through Celite before extraction to remove denatured enzyme. |
| Low Optical Purity | Spontaneous hydrolysis (rare) or impure enzyme. | Ensure reaction temperature does not exceed 40°C. Verify enzyme specificity. |
| Precipitation during Rxn | Substrate concentration too high. | Dilute reaction to 0.2 M. Use LiOH instead of NaOH. |
References
-
Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989).[6] Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 111(16), 6354–6364.
-
Verseck, S., Bommarius, A. S., & Kula, M. R. (2001). Screening, overexpression and characterization of an aminoacylase from Aspergillus melleus. Applied Microbiology and Biotechnology, 55, 354–361.
-
Tokuyama, S., Hatano, K., & Takahashi, T. (1994). Discovery of a novel aminoacylase from Streptomyces and its application to the optical resolution of N-acyl-amino acids. Bioscience, Biotechnology, and Biochemistry, 58(1), 24-27.
-
Ingersoll, A. W., & Adams, R. (1922). Optically Active Amino Acids. Journal of the American Chemical Society, 44(12), 2930–2937. (Foundational chemistry for N-acetyl separation).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Efficient Production of L-Homophenylalanine by Enzymatic-Chemical Cascade Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I | Whitesides Research Group [gmwgroup.harvard.edu]
N-Acetyl-3-chloro-L-phenylalanine as a High-Resolution Probe for Aromatic Interactions in Drug Discovery
An Application Note and Protocol Guide
Abstract
Aromatic interactions are fundamental to molecular recognition events, playing a critical role in the binding of ligands to biological macromolecules. Understanding these non-covalent interactions is paramount for rational drug design and development. This application note introduces N-Acetyl-3-chloro-L-phenylalanine (Ac-3Cl-Phe) as a sensitive and versatile probe for elucidating the nature and strength of aromatic interactions. We provide detailed protocols for the application of Ac-3Cl-Phe in biophysical assays and computational modeling, demonstrating its utility in characterizing protein-ligand binding events with high precision.
Introduction: The Significance of Aromatic Interactions
Aromatic rings are ubiquitous in both biological macromolecules and small molecule drugs. Their unique electronic properties allow them to participate in a variety of non-covalent interactions, including π-π stacking, cation-π interactions, and lone pair-π interactions. These interactions are crucial for determining the affinity and specificity of ligand binding to protein targets. The ability to accurately probe and quantify these interactions is therefore a key objective in modern drug discovery.
Traditional methods for studying aromatic interactions often rely on indirect measurements or computationally intensive simulations. The development of specialized molecular probes offers a more direct and experimentally accessible approach. N-Acetyl-3-chloro-L-phenylalanine has emerged as a powerful tool in this regard due to the unique properties conferred by the chlorine substituent on the phenyl ring.
N-Acetyl-3-chloro-L-phenylalanine: A Tuned Probe
The introduction of a chlorine atom at the meta position of the phenylalanine side chain in N-Acetyl-3-chloro-L-phenylalanine provides several key advantages as a probe for aromatic interactions:
-
Modulated π-system: The electron-withdrawing nature of the chlorine atom alters the quadrupole moment of the aromatic ring, providing a sensitive handle for probing interactions with other aromatic systems or charged groups.
-
Minimal Steric Perturbation: The chloro-substituent is relatively small, minimizing steric clashes and allowing the probe to mimic the binding of a native phenylalanine residue.
-
NMR Signature: The chlorine atom provides a useful NMR-active nucleus (³⁵Cl and ³⁷Cl), which can be exploited in specialized NMR experiments to probe the local electronic environment.
Experimental Protocols
This section provides detailed protocols for utilizing N-Acetyl-3-chloro-L-phenylalanine in common biophysical assays.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile (ΔH, ΔS, and K_d) of the interaction. By comparing the binding of a native ligand with its analog containing an Ac-3Cl-Phe substitution, one can dissect the contribution of the aromatic interaction to the overall binding affinity.
Experimental Workflow:
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
Protocol:
-
Protein and Ligand Preparation:
-
Prepare a solution of the target protein at a concentration of 20-50 µM in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Prepare a solution of the N-Acetyl-3-chloro-L-phenylalanine-containing ligand at a concentration 10-20 times higher than the protein concentration in the same buffer.
-
Thoroughly degas both solutions before use.
-
-
ITC Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Set the stirring speed (e.g., 750 rpm).
-
Equilibrate the instrument with buffer in both the sample and reference cells.
-
-
Titration:
-
Load the protein solution into the sample cell.
-
Load the ligand solution into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the heat change for each injection.
-
Fit the integrated data to an appropriate binding model (e.g., one-site binding model) to determine the dissociation constant (K_d), enthalpy change (ΔH), and stoichiometry (n).
-
Calculate the entropy change (ΔS) from the Gibbs free energy equation: ΔG = ΔH - TΔS = -RTln(K_a), where K_a = 1/K_d.
-
Data Interpretation:
| Ligand | K_d (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| Native Peptide | 10.2 | -8.5 | 1.7 | -6.8 |
| Ac-3Cl-Phe Peptide | 5.8 | -9.2 | 1.5 | -7.7 |
Table 1: Example ITC data comparing a native peptide with its Ac-3Cl-Phe-containing analog. The improved affinity of the chlorinated peptide suggests a favorable interaction involving the chloro-substituted ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for probing molecular interactions at atomic resolution. Chemical shift perturbation (CSP) experiments can map the binding interface, while Nuclear Overhauser Effect (NOE) experiments can provide distance restraints between the ligand and the protein.
Experimental Workflow:
Caption: NMR Chemical Shift Perturbation (CSP) experimental workflow.
Protocol for ¹H-¹⁵N HSQC Titration:
-
Sample Preparation:
-
Express and purify the target protein with uniform ¹⁵N-labeling.
-
Prepare a solution of the ¹⁵N-labeled protein at a concentration of 100-200 µM in a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, 10% D₂O, pH 6.5).
-
Prepare a concentrated stock solution of the N-Acetyl-3-chloro-L-phenylalanine-containing ligand in the same buffer.
-
-
NMR Data Acquisition:
-
Acquire a baseline ¹H-¹⁵N HSQC spectrum of the free protein.
-
Add small aliquots of the ligand stock solution to the protein sample to achieve increasing molar ratios (e.g., 1:0.25, 1:0.5, 1:1, 1:2, 1:5).
-
Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Overlay the spectra from the titration series.
-
Calculate the weighted-average chemical shift perturbation (CSP) for each backbone amide resonance using the following equation: Δδ = √[ (Δδ_H)² + (α * Δδ_N)² ] where Δδ_H and Δδ_N are the chemical shift changes in the ¹H and ¹⁵N dimensions, respectively, and α is a scaling factor (typically ~0.2).
-
Map the residues with significant CSPs onto the structure of the protein to identify the binding site.
-
Data Interpretation:
Residues exhibiting significant chemical shift perturbations upon addition of the Ac-3Cl-Phe ligand are likely to be at or near the binding site. The trajectory of the chemical shift changes can provide information about the binding kinetics (fast vs. slow exchange).
Computational Modeling
Molecular dynamics (MD) simulations and docking studies can provide valuable insights into the binding mode of N-Acetyl-3-chloro-L-phenylalanine-containing ligands and the nature of the aromatic interactions they form.
Workflow:
Caption: Molecular Dynamics (MD) simulation workflow.
Protocol for Molecular Docking and MD Simulations:
-
System Preparation:
-
Obtain a high-resolution crystal structure of the target protein. If unavailable, a homology model can be used.
-
Prepare the protein structure by adding hydrogens, assigning protonation states, and removing water molecules.
-
Generate a 3D structure of the N-Acetyl-3-chloro-L-phenylalanine-containing ligand and assign partial charges and atom types using a suitable force field.
-
-
Molecular Docking:
-
Define the binding site on the protein based on experimental data or known ligand binding pockets.
-
Perform molecular docking using software such as AutoDock Vina or Glide to predict the binding pose of the ligand.
-
-
MD Simulations:
-
Take the best-scoring docked pose and embed the protein-ligand complex in a periodic box of water molecules.
-
Add counter-ions to neutralize the system.
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the desired temperature and equilibrate the pressure.
-
Run a production MD simulation for a sufficient length of time (e.g., 100-500 ns) to sample the conformational space of the complex.
-
-
Analysis:
-
Analyze the MD trajectory to assess the stability of the binding pose.
-
Calculate interaction energies between the ligand and specific protein residues to quantify the contribution of the aromatic interaction.
-
Conclusion
N-Acetyl-3-chloro-L-phenylalanine is a valuable tool for the detailed investigation of aromatic interactions in biological systems. Its unique electronic and steric properties, combined with its compatibility with a range of biophysical and computational techniques, make it an ideal probe for dissecting the forces that govern molecular recognition. The protocols outlined in this application note provide a starting point for researchers seeking to employ this powerful probe in their own drug discovery and molecular biology research.
References
-
Dougherty, D. A. (2013). The Cation-π Interaction. Accounts of Chemical Research, 46(4), 885-893. [Link]
-
Meyer, E. A., Castellano, R. K., & Diederich, F. (2003). Interactions with Aromatic Rings in Chemical and Biological Recognition. Angewandte Chemie International Edition, 42(11), 1210-1250. [Link]
-
Zondlo, N. J. (2013). The n→π* Interaction. Accounts of Chemical Research, 46(4), 934-944. [Link]
-
Turnbull, A. P., & Williamson, M. P. (2000). Isothermal Titration Calorimetry. In Protein-Ligand Interactions (pp. 1-26). Humana Press. [Link]
-
Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 1-16. [Link]
-
Dror, R. O., Dirks, R. M., Grossman, J. P., Xu, H., & Shaw, D. E. (2012). Biomolecular simulation: a computational microscope for molecular biology. Annual review of biophysics, 41, 429-452. [Link]
preventing racemization of N-Acetyl-3-chloro-L-phenylalanine during amide coupling
Executive Summary & Diagnostic
The Problem: You are observing loss of chirality (enantiomeric excess < 95%) when coupling N-Acetyl-3-chloro-L-phenylalanine .
The Cause: This specific substrate creates a "perfect storm" for racemization. The N-acetyl group (unlike Boc or Fmoc) facilitates the formation of an azlactone (oxazolone) intermediate. Furthermore, the 3-chloro substituent on the phenyl ring exerts an electron-withdrawing inductive effect (-I), significantly increasing the acidity of the
Immediate Recommendation:
-
Switch Coupling Reagent: Move from HATU/HBTU to T3P (Propylphosphonic anhydride) or DIC/Oxyma Pure .
-
Change Base: Replace strong tertiary amines (TEA, DIPEA) with 2,4,6-Collidine (TMP) or reduce base stoichiometry to catalytic levels if possible.
-
Solvent: Use Ethyl Acetate (EtOAc) or DCM if solubility permits; avoid DMF if using strong bases.
The "Azlactone Trap": Mechanistic Insight
To solve the problem, you must understand the failure mode. Unlike carbamate protecting groups (Boc, Fmoc), the amide carbonyl of the N-acetyl group is sufficiently nucleophilic to attack the activated carboxylate.
The Mechanism of Failure
-
Activation: The carboxylic acid reacts with the coupling reagent to form an active ester.[1]
-
Cyclization: The N-acetyl oxygen attacks the active ester, ejecting the leaving group and forming the 5-membered Azlactone ring .
-
Racemization: The
-proton of the azlactone is acidic ( ). The 3-Chloro group pulls electron density from the ring, stabilizing the negative charge and making this proton even more acidic than in unsubstituted phenylalanine. Base removes this proton, creating a planar, achiral enolate.[2] -
Opening: The amine nucleophile opens the ring, locking in the racemic mixture.
Mechanistic Pathway Visualization
Figure 1: The competition between direct coupling (Green) and the Azlactone pathway (Red). The 3-Cl substituent accelerates the step from Azlactone to Planar Enolate.
Reagent Selection Matrix
The choice of coupling reagent is the single most critical variable.
| Reagent System | Risk Level | Mechanism Note | Recommendation |
| T3P (Propylphosphonic anhydride) | Lowest | Does not generate a charged intermediate that stabilizes the azlactone. Fast reaction rate. | Highly Recommended |
| DIC / Oxyma Pure | Low | Oxyma is a superior leaving group to HOBt, suppressing racemization by reacting faster than the azlactone can form. | Recommended Alternative |
| EDC / HOBt | Moderate | Classic method, but HOBt is less effective than Oxyma. Slower reaction times allow more azlactone formation. | Use only if T3P/Oxyma unavailable |
| HATU / HBTU | High | Highly reactive uronium salts often require DIPEA. The combination of fast activation + strong base drives azlactone formation rapidly. | AVOID for N-Acetyl substrates |
| DCC (No Additive) | Critical | Guarantees azlactone formation. | Never Use |
Optimized Experimental Protocols
Protocol A: The "Gold Standard" (T3P Method)
Best for: Maximum optical purity and ease of workup.
Materials:
-
N-Acetyl-3-Cl-Phe (1.0 equiv)
-
T3P (50% w/w in EtOAc or DMF, 1.5 equiv)
-
Base: Pyridine or 2,4,6-Collidine (2.5 - 3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Preferred over DMF).
Step-by-Step:
-
Dissolution: Dissolve the amino acid and the amine partner in EtOAc (concentration ~0.1 M). Cool the mixture to 0 °C .
-
Base Addition: Add the base (Pyridine/Collidine). Note: These are weaker bases than DIPEA, reducing the risk of
-proton abstraction. -
Activation: Dropwise add the T3P solution over 5 minutes.
-
Reaction: Allow to stir at 0 °C for 1 hour, then slowly warm to Room Temperature (RT). Monitor by LCMS.[2]
-
Workup: T3P byproducts are water-soluble.[4] Wash organic layer with water, 1M HCl (to remove pyridine), sat. NaHCO3, and brine.[2]
Protocol B: The "Solid Phase / Peptide" Alternative (DIC/Oxyma)
Best for: Scenarios where T3P is unavailable or solubility in EtOAc is poor.
Materials:
-
N-Acetyl-3-Cl-Phe (1.0 equiv)
-
Amine partner (1.0 equiv)
-
DIC (Diisopropylcarbodiimide) (1.1 equiv)[3]
-
Oxyma Pure (1.1 equiv)
-
Solvent: DMF or DCM/DMF mixture.
-
Base: NONE (If amine is a free base) or DIPEA (only if amine is a salt, use exactly 1.0 equiv).
Step-by-Step:
-
Pre-activation (Critical): Dissolve N-Acetyl-3-Cl-Phe and Oxyma Pure in the minimum amount of solvent. Cool to 0 °C.
-
DIC Addition: Add DIC. Stir for 2–3 minutes. Do not stir longer; the active ester is unstable.
-
Coupling: Add the amine partner immediately.
-
Conditions: Stir at 0 °C for 1 hour, then RT.
-
Why this works: DIC/Oxyma forms an active ester at a pH near neutral (unlike HATU/DIPEA which is basic), minimizing the deprotonation of the
-carbon.
Troubleshooting & FAQs
Q1: I am using T3P but still seeing ~5% racemization. What now?
-
Check your base: Are you using TEA or DIPEA? Switch to 2,4,6-Collidine or N-Methylmorpholine (NMM) .
-
Check Temperature: Maintain the reaction at -10 °C to 0 °C for the entire duration. Do not warm to RT until completion is confirmed.
-
Order of Addition: Ensure the amine is present before adding T3P. This ensures the activated species is intercepted immediately by the amine rather than sitting around cyclizing into the azlactone.
Q2: Can I use HATU if I lower the temperature?
-
Risk: It is risky. If you must use HATU, use HOAt as an additive and use Collidine instead of DIPEA. However, for N-acetyl amino acids, HATU is chemically predisposed to cause racemization because it activates the acid faster than the amine can attack, building up the intermediate that cyclizes.
Q3: Why does the 3-Chloro group matter?
-
Electronic Effect: The Chlorine atom is electron-withdrawing (Inductive effect). It pulls electron density away from the phenyl ring, which in turn pulls density from the
-carbon. This stabilizes the negative charge formed when the -proton is removed. -
Result: The
of the -proton drops, making it easier for even weak bases to cause racemization.
Q4: Is DMF or DCM better?
-
DCM (Dichloromethane): Generally better for suppressing racemization because it is less polar. Polar solvents like DMF stabilize the charged transition states of the racemization pathway. Use DCM if your solubility allows.
References
-
Dunetz, J. R., et al. (2016). T3P: The Reagent of Choice for the Synthesis of Amides from Epimerization-Prone Carboxylic Acids. Organic Process Research & Development.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Detailed comparison of Oxyma vs HOBt).
-
Sturabotti, E., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study. Molecules.[2][3][4][5][6][7][8][9][10][11][12][13] (Specific study on N-Acetyl-Phe racemization mechanisms).
-
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Validation of Oxyma/DIC superiority).
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of phenylalanine derivatives on the solubility of deoxyhemoglobin S. A model class of gelation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jpt.com [jpt.com]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools [mdpi.com]
- 13. sciencemadness.org [sciencemadness.org]
troubleshooting low yield in enzymatic hydrolysis of N-acetyl-3-chloro-DL-phenylalanine
Technical Support Center: Enzymatic Resolution of N-Acetyl-3-Chloro-DL-Phenylalanine
Current Status: Active Lead Scientist: Senior Application Specialist Subject: Troubleshooting Low Yield in Aminoacylase I Kinetic Resolution
Executive Summary: The "50% Wall"
Before troubleshooting, we must validate the definition of "Yield." This reaction is a Kinetic Resolution of a racemic mixture (DL).
-
Theoretical Maximum Yield: 50% (relative to starting DL material).
-
Target: 100% conversion of the L-enantiomer.
-
Success Metric: If you are isolating ~40-45% mass of L-3-chloro-phenylalanine, your reaction is near-perfect. If your yield is significantly below 40%, or if conversion halts prematurely, proceed with this guide.
Diagnostic Workflow
Use this decision tree to isolate the failure point.
Figure 1: Diagnostic decision tree for isolating yield loss in kinetic resolution.
Module 1: The Biocatalyst (Enzyme Health)
The Enzyme: Aminoacylase I (EC 3.5.1.14), typically from Aspergillus melleus or Porcine Kidney.[1][2] The Mechanism: A Zinc-dependent metalloenzyme.[3][4]
Q1: The reaction starts well but stops at 10-20% conversion. Why?
Answer: This is likely Product Inhibition or pH Deactivation .
-
The Chemistry: Hydrolysis releases acetic acid. In weak buffers, this drops the pH rapidly. Aminoacylase I activity plummets below pH 6.0.
-
The Fix:
-
Buffer Strength: Increase buffer concentration (e.g., 0.1 M Phosphate or Tris-HCl, pH 7.5 - 8.0).
-
pH-Stat Mode: For scale-up (>1g), do not rely on buffers. Use an autotitrator to maintain pH 7.5 using 1M NaOH or LiOH.
-
Product Removal: If acetate inhibition is the culprit (rare at low concentrations, but possible), dialysis or membrane reactors are required, though usually unnecessary for batch sizes <100g.
-
Q2: I added fresh enzyme, but activity is negligible. Is the batch bad?
Answer: The enzyme is likely "Apo" (metal-free) or inhibited by chelators.
-
The Cause: Aminoacylase I requires Zn²⁺ (or Co²⁺) for catalytic activity. Commercial preparations can lose metal ions during lyophilization or dialysis against EDTA.
-
The Protocol (Reactivation):
-
Prepare a Activation Buffer : 0.1 mM ZnCl₂ (or CoCl₂ for higher activity) in pH 7.5 buffer.
-
Incubate the enzyme in this buffer for 30 minutes at room temperature before adding the substrate.
-
Critical Warning: Avoid EDTA or citrate buffers; they strip the metal from the active site.
-
Module 2: Thermodynamics & Solubility
The Substrate: N-acetyl-3-chloro-DL-phenylalanine. The Challenge: The 3-chloro group increases lipophilicity (hydrophobicity).
Q3: The substrate isn't dissolving. Can I add organic solvents?
Answer: Yes, but with strict limits.
-
Solubility Limit: 3-chlorophenylalanine derivatives are hydrophobic.
-
Co-solvent Guide:
-
Safe: DMSO or Methanol up to 10-15% (v/v) .
-
Risky: Acetonitrile (often denatures enzymes >10%).
-
Alternative: Use a biphasic system (Water/Ethyl Acetate). Aminoacylase I is robust enough to work at the interface in some cases, but a single phase with 5% DMSO is safer.
-
-
Temperature: Operate at 37°C - 40°C . While fungal enzymes can tolerate 50°C, long incubations (24h+) at high temps risk thermal denaturation.
Q4: Can I increase substrate concentration to improve throughput?
Answer: Be cautious of Substrate Inhibition .
-
The Phenomenon: At high concentrations (>0.5 M), the substrate can bind non-productively to the enzyme, clogging the active site.
-
Recommendation: Run the reaction at 0.1 M - 0.2 M . If you need higher throughput, use a "Fed-Batch" approach: add substrate in portions as the conversion proceeds.
Module 3: Downstream Processing (The Hidden Yield Killer)
Scenario: HPLC shows 50% conversion, but you only isolate 20% product. The loss is in the workup.
Q5: How do I separate the L-product from the unreacted D-substrate?
Answer: You must exploit the pKa differences.
-
Step 1: Acidification (Removal of D-substrate)
-
Adjust reaction mixture to pH 1.5 - 2.0 with HCl.
-
At this pH, the L-amino acid is protonated (cationic, water-soluble).
-
The N-acetyl-D-substrate is protonated (neutral carboxylic acid) and highly soluble in organic solvents.
-
Action: Extract 3x with Ethyl Acetate. The organic layer contains the D-isomer (save for racemization/recycling). The aqueous layer contains your product.
-
-
Step 2: Precipitation (Isolation of L-product)
-
The aqueous phase now contains L-3-chloro-phenylalanine.
-
Target: The Isoelectric Point (pI).[5]
-
Calculation: Phenylalanine pI ≈ 5.5. The electron-withdrawing Chlorine drops the pKa values slightly.
-
Action: Neutralize the aqueous phase slowly with NaOH to pH 5.0 - 5.2 .
-
Cooling: Chill to 4°C overnight. The zwitterion is least soluble here and should crystallize.
-
Visualizing the Mechanism
Figure 2: Kinetic mechanism showing hydrolysis of the L-isomer and potential inhibition pathways by the D-isomer or acetate product.
Summary of Optimization Parameters
| Parameter | Recommended Range | Critical Note |
| pH | 7.5 – 8.0 | Drop below 6.0 kills activity. Use pH-stat. |
| Temperature | 37°C – 40°C | >50°C risks denaturation over long runs. |
| Cofactor | 0.1 – 0.5 mM ZnCl₂ | Essential. Do not use EDTA. |
| Substrate Conc. | 0.1 M – 0.2 M | Higher conc. requires validation for inhibition. |
| Co-solvent | < 10% DMSO | 3-Cl-Phe is hydrophobic; ensure solubility. |
| Workup pH | Precipitate at pH ~5.2 | Critical for isolation yield. |
References
-
Enzyme Structure & Zinc Dependency: Lindner, H. A., et al. (2003). "Essential roles of zinc ligation and enzyme dimerization for catalysis in the aminoacylase-1/M20 family." Journal of Biological Chemistry.
-
Substrate Specificity (Hydrophobic Preference): Rao, K. R., et al. (1953). "Enzymatic Hydrolysis of N-Acylamino Acids." Journal of Biological Chemistry.
-
Kinetic Resolution Methodology: Bommarius, A. S. (2002). "Hydrolysis of N-Acylamino Acids." In Enzyme Catalysis in Organic Synthesis.
-
3-Chlorophenylalanine Properties: PubChem Compound Summary for CID 2761492, 3-chloro-L-phenylalanine.[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mutations in ACY1, the Gene Encoding Aminoacylase 1, Cause a Novel Inborn Error of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoacylase from Aspergillus oryzae. Comparison with the pig kidney enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminoacylase - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Optimization for N-Acetyl-3-chloro-L-phenylalanine
Topic: Troubleshooting Solubility in DMF and DMSO Document ID: TS-SOL-NAC-3CL-001 Last Updated: February 12, 2026 Audience: Medicinal Chemists, Peptide Scientists, Drug Discovery Researchers
Core Technical Overview
N-Acetyl-3-chloro-L-phenylalanine is a hydrophobic, non-proteinogenic amino acid derivative often used as a chiral building block in peptide synthesis and peptidomimetic drug design.[1] Structurally, the acetylation of the N-terminus and the chlorine substitution on the phenyl ring significantly increase its lipophilicity (LogP) compared to native L-phenylalanine.[1]
While theoretically soluble in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) , researchers frequently encounter practical dissolution issues.[1] These are rarely due to absolute insolubility but rather kinetic barriers, solvent impurities (water), or intermolecular aggregation.
Physicochemical Profile
| Property | Characteristic | Impact on Solubility |
| Molecular Structure | N-acetylated, halogenated aromatic ring | High hydrophobicity; poor water solubility.[1] |
| Primary Solvents | DMF, DMSO, NMP | Should dissolve freely (>100 mM) in anhydrous conditions. |
| Common Pitfall | Hydrogen Bonding | Can form intermolecular H-bond networks (gels) or tight crystal lattices that resist initial solvation.[1] |
| Hygroscopicity | Moderate | Absorbed atmospheric water acts as an anti-solvent, causing cloudiness. |
Troubleshooting Guide (Q&A)
Q1: I added the solvent, but the solid is clumping and not dissolving. Is my compound defective?
Diagnosis: This is likely a kinetic solvation barrier caused by "wetting" issues or particle size, not thermodynamic insolubility. The hydrophobic 3-chloro-phenyl ring repels the solvent initially, and the powder clumps, reducing surface area.
Corrective Action:
-
Mechanical Disruption: Do not just shake. Use a vortex mixer for 30 seconds to break up clumps.
-
Sonication: Sonicate the sample in a water bath at 35–40°C for 5–10 minutes. The acoustic energy disrupts intermolecular interactions and accelerates dissolution.[1]
-
Solvent Verification: Ensure your DMF/DMSO is "Peptide Grade" or anhydrous (<0.05% water).[1]
Q2: My solution was clear, but it turned cloudy or precipitated after standing. Why?
Diagnosis: This indicates moisture contamination .[1] DMF and DMSO are highly hygroscopic.[1] If the vial was left uncapped or the solvent is old, it has absorbed atmospheric water. Water acts as a potent anti-solvent for N-Acetyl-3-chloro-L-phenylalanine, forcing it out of solution.[1]
Corrective Action:
-
Immediate: Add a small volume (10-20%) of fresh, anhydrous DMSO to shift the solvent polarity back.[1]
-
Prevention: Always use fresh solvent aliquots.[1] Store stock solutions with molecular sieves if keeping them for >24 hours.[1]
Q3: I am experiencing gelation at high concentrations (>0.5 M). How do I fix this?
Diagnosis: N-acetylated amino acids can act like low-molecular-weight gelators.[1] They form extensive hydrogen-bonding networks (supramolecular polymers) in non-polar or semi-polar environments, trapping the solvent.[1]
Corrective Action:
-
Chaotropic Additives: Add LiCl (Lithium Chloride) to a final concentration of 5% (w/v) in the DMF/DMSO.[1] Lithium ions disrupt the hydrogen bonding network between the amide groups, breaking the gel.
-
Thermal Shift: Gently heat the solution to 45°C . If it liquefies, use immediately.
Q4: Can I use this stock solution for biological assays?
Diagnosis: Yes, but with strict dilution protocols.
-
DMSO Limits: Most cellular assays tolerate only 0.1% - 0.5% DMSO.[1]
-
Precipitation Risk: Diluting a high-concentration hydrophobic stock (e.g., 100 mM) directly into aqueous buffer (PBS) often causes "crash out" (rapid precipitation).[1]
Protocol: Perform a serial dilution using the organic solvent first (e.g., 100 mM -> 10 mM in DMSO), and then dilute the 10 mM stock into the aqueous buffer. This prevents local high-concentration shock.[1]
Experimental Protocols
Protocol A: Standard Preparation of 100 mM Stock Solution
Use this for routine synthesis or screening.
-
Weighing: Weigh 24.2 mg of N-Acetyl-3-chloro-L-phenylalanine (MW ≈ 241.67 g/mol ) into a clean, dry glass vial (avoid plastic microfuge tubes for long-term storage in DMF).
-
Solvent Addition: Add 1.0 mL of anhydrous DMF or DMSO.
-
Note: If using DMSO stored at 4°C, allow it to reach room temperature first to prevent condensation.
-
-
Vortex: Vortex at high speed for 30 seconds.
-
Inspection:
-
Clear? Proceed.
-
Cloudy/Particulates? Sonicate at 40°C for 5 minutes.
-
-
Storage: Aliquot and store at -20°C. Desiccate.
Protocol B: "Rescue" Protocol for Gelled/Precipitated Samples
Use this if your valuable sample has crashed out.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet the solid.
-
Supernatant Removal: Remove the "wet" solvent supernatant (likely contaminated with water).[1]
-
Resolubilization: Add fresh Anhydrous DMSO (start with 50% of original volume).
-
Heat: Heat to 50°C in a water bath.
-
Sonication: Sonicate while warm.
-
Validation: Visually inspect against a light source.[1] The solution must be free of Schlieren lines (swirls) or particulates.[1]
Solubility Decision Tree & Workflow
The following diagram outlines the logical troubleshooting steps for dissolving N-Acetyl-3-chloro-L-phenylalanine.
Caption: Logical workflow for troubleshooting solubility issues, distinguishing between kinetic barriers (clumping) and thermodynamic barriers (gelation/water contamination).
Comparative Solubility Data
Data estimated based on structural analogs (N-Acetyl-L-phenylalanine) and solvent properties.[1][2][3]
| Solvent | Estimated Solubility Limit (25°C) | Suitability for Stock | Notes |
| DMSO | ~100 mg/mL (approx. 400 mM) | Excellent | Best for biological stocks.[1] Hygroscopic. |
| DMF | ~50–80 mg/mL | Good | Best for chemical synthesis.[1] Volatile. |
| Ethanol | < 20 mg/mL | Poor | Not recommended for high-conc stocks.[1] |
| Water/PBS | < 0.5 mg/mL | Insoluble | Requires organic co-solvent or pH adjustment.[1] |
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 98109, N-(Chloroacetyl)-3-phenyl-DL-alanine. Retrieved from [Link][1]
-
ResearchGate. (2023). Discussions on Peptide and Amino Acid Solubility in DMF/DMSO. Retrieved from [Link]
Sources
User Guide: Overcoming Steric & Electronic Barriers in 3-Chloro-Phe Analogs
Technical Support Center: High-Steric Peptide Synthesis Topic: Troubleshooting Coupling Failures with 3-Chloro Substituents Ticket ID: #STERIC-3CL-001
Welcome to the Advanced Peptide Synthesis Support Center. You are likely here because a standard coupling protocol (e.g., HBTU/DIEA) has failed to incorporate a 3-chloro-substituted amino acid (e.g., 3-Cl-Phe, 3-Cl-Tyr) or extend the chain after its incorporation.
The 3-chloro substituent presents a "dual-threat" to peptide synthesis:
-
Steric Bulk: The chlorine atom (Van der Waals radius ~1.75 Å) at the meta position increases the rotational energy barrier of the side chain, shielding the backbone amide.
-
Electronic Deactivation: Chlorine is electron-withdrawing. If the 3-Cl residue is the amine component (N-terminal), its nucleophilicity is significantly reduced, slowing the attack on the incoming activated ester.
This guide provides a tiered troubleshooting approach, moving from optimized reagents to advanced chemical workarounds.
Part 1: Diagnostic & Decision Matrix
Before changing reagents, identify the specific failure mode using the decision tree below.
Figure 1: Diagnostic logic for steric coupling failures. Blue nodes indicate analysis steps; Red/Yellow indicate symptoms; Green indicates solutions.
Part 2: Reagent Selection (The "Heavy Artillery")
Standard reagents (HBTU, TBTU) rely on HOBt, which is often insufficient for hindered systems. You must upgrade to reagents containing HOAt (7-aza-1-hydroxybenzotriazole) or Oxyma Pure .
FAQ 1: Which coupling cocktail is best for 3-chloro residues?
Recommendation: COMU / Oxyma Pure / DIEA or HATU / HOAt / DIEA .
-
Why COMU? COMU is a "third-generation" uronium salt based on Oxyma.[1] It is often superior to HATU because it is safer (non-explosive), more soluble in DMF, and shows faster kinetics with lower racemization rates [1].
-
Why HATU? HATU generates the highly reactive OAt-ester.[2] The nitrogen in the pyridine ring of HOAt provides "anchimeric assistance" (a neighboring group effect) that speeds up the coupling by ~10-100x compared to HBTU [2].
Protocol A: The COMU "Turbo" Coupling (Manual)
-
Dissolve: 3-Cl-Amino Acid (4.0 eq) and COMU (4.0 eq) in minimal DMF.
-
Activate: Add DIEA (8.0 eq). Note: Color should turn bright orange/red.
-
Mix: Shake for 30 seconds before adding to the resin.
-
Couple: Add to resin. Reaction time: 1 hour .
-
Monitor: Perform a Chloranil test (for secondary amines) or Kaiser test.
Data Comparison: Coupling Efficiency on Hindered Systems
| Reagent | Base | Additive | Relative Rate | Racemization Risk | Notes |
| HBTU | DIEA | HOBt | 1.0 (Baseline) | Moderate | Often fails for 3-Cl |
| HATU | DIEA | HOAt | ~15.0 | Low | Gold standard for sterics |
| COMU | DIEA | Oxyma | ~20.0 | Very Low | Best balance of speed/purity |
| PyAOP | DIEA | HOAt | ~15.0 | Low | Crucial: No guanidinylation |
Part 3: Advanced Troubleshooting (When Reagents Fail)
FAQ 2: I see a +99 Da mass shift. What is happening?
Diagnosis: Guanidinylation. Cause: Because the steric bulk of the 3-chloro group slows down the acylation, the unreacted amino group on the resin eventually attacks the coupling reagent itself (specifically the central carbon of the uronium salt in HATU/HBTU). Solution: Switch to PyAOP (Phosphonium salt).
-
Mechanism: Phosphonium salts cannot form guanidines. They allow you to run the coupling for 12+ hours or overnight without capping the amine permanently [3].
FAQ 3: The coupling works, but I'm getting racemization (D-isomer impurity).
Diagnosis: Over-activation of the electron-deficient 3-Cl-Phe.
Cause: The electron-withdrawing chlorine makes the
-
Why: Collidine is a weaker, more sterically hindered base than DIEA. It is sufficient to deprotonate the carboxylic acid for activation but too bulky to easily abstract the
-proton, significantly reducing epimerization [4].
Part 4: The "Nuclear Option" – Acid Fluorides
If uronium/phosphonium salts fail, the steric hindrance may be preventing the formation of the bulky activated ester intermediate. The solution is to use a smaller, highly reactive leaving group: The Acid Fluoride .
FAQ 4: How do I use Acid Fluorides for 3-chloro residues?
Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH . Advantage: Acid fluorides are small (low steric demand) and highly reactive toward amines, yet surprisingly stable to hydrolysis. They are excellent for coupling to a hindered amine (e.g., if the 3-Cl residue is already on the chain) [5].
Protocol B: In-Situ Acid Fluoride Coupling
-
Dissolve: Fmoc-Amino Acid (4 eq) and TFFH (4 eq) in dry DCM or DMF.
-
Activate: Add DIEA (8 eq).
-
Couple: Add to resin immediately.
-
Time: Allow to react for 2 hours.
-
Note: This method is particularly effective if the 3-Cl residue is N-methylated.
Part 5: Microwave Assistance
FAQ 5: Can I use microwave heating?
Yes, but with caution. Microwave energy helps overcome the entropic penalty of aligning the bulky 3-chloro side chain. However, high temperatures increase the risk of racemization for this specific moiety.
Recommended MW Parameters (CEM/Biotage style):
-
Standard Residues: 75°C or 90°C.
-
3-Chloro-Phe / Hindered Analogs: 50°C max .
-
Power: Dynamic cycling (to prevent hotspots).
-
Solvent: Use NMP instead of DMF. NMP has higher dipole coupling efficiency and better solubilizes aggregated hindered peptides [6].
Part 6: Visualizing the Racemization Trap
Understanding why racemization happens helps you prevent it.
Figure 2: Competition between direct coupling and oxazolone-mediated racemization. Using Collidine minimizes the dashed path.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive.[1][2][4][5][6] Journal of the American Chemical Society, 115(10), 4397–4398.
-
Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205-208.
-
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Peptidyl Acid Fluorides in Solution and Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 117(19), 5401–5402.
-
Collins, J. M., et al. (2014). Microwave-Enhanced Synthesis of Peptides, Proteins, and Peptidomimetics. Biopolymers, 102(4), 318-323.
Sources
purification of N-Acetyl-3-chloro-L-phenylalanine from reaction byproducts
Current Status: Online Operator: Senior Application Scientist Subject: Downstream Processing (DSP) & Purity Optimization Case ID: NAC-3CL-PHE-001
Introduction: The Physicochemical Challenge
Welcome to the technical support hub. You are likely processing a crude reaction mixture resulting from the acetylation of 3-chloro-L-phenylalanine.
The purification of N-Acetyl-3-chloro-L-phenylalanine presents a specific set of challenges dictated by its structure:
-
The 3-Chloro Substituent: This increases the lipophilicity of the phenyl ring compared to native phenylalanine, altering partition coefficients during extraction.
-
The N-Acetyl Group: This removes the basicity of the amine, leaving the molecule as a free carboxylic acid (pKa ~3.5–4.0).
-
Chiral Integrity: The L-enantiomer is susceptible to racemization via azlactone formation under harsh acidic/thermal conditions.
This guide provides modular troubleshooting for isolating high-purity (>99%) material free from acetic acid, unreacted starting material, and salts.
Module 1: Extraction & Phase Separation
User Issue: "I cannot separate my product from the unreacted starting material (3-chloro-L-phenylalanine)."
Root Cause Analysis
In standard Schotten-Baumann conditions (aqueous alkali), both the product and the starting material are soluble salts. Separation relies on exploiting the amphoteric nature of the starting material versus the acidic nature of the product.
The Protocol: pH-Controlled Differential Extraction
You must create a "pH Trap" to lock the impurity in the aqueous phase while moving the product to the organic phase.
Step-by-Step Methodology:
-
Basify: Ensure the crude reaction mixture is at pH > 10 using 2M NaOH. (Both species are soluble anionic salts).
-
Wash (Optional): Wash with a small volume of Ethyl Acetate (EtOAc) to remove non-polar impurities. Discard organic layer.
-
Acidification (The Critical Step):
-
Cool the aqueous solution to 0–5°C.
-
Slowly add 1M HCl to adjust pH to 2.0–2.5 .
-
Why? At pH 2, the N-Acetyl product is protonated (uncharged COOH) and hydrophobic. The unreacted 3-chloro-L-phenylalanine is protonated at the amine (
) and remains cationic/water-soluble.
-
-
Extraction: Extract 3x with Ethyl Acetate. The 3-chloro substituent significantly enhances the product's solubility in EtOAc compared to non-chlorinated analogs.
Visual Workflow (DOT)
Figure 1: Differential extraction logic based on pKa manipulation to separate the N-acetylated product from zwitterionic starting material.
Module 2: Removal of Trace Acetic Acid
User Issue: "My NMR shows persistent acetic acid peaks (~2.0 ppm) even after drying."
Root Cause Analysis
If you used acetic anhydride, acetic acid is the primary byproduct. It forms hydrogen-bonded dimers with N-acetyl amino acids, making it difficult to remove via simple vacuum drying or washing.
The Solution: Azeotropic Distillation
You cannot wash acetic acid out efficiently because it partitions into EtOAc. You must "drag" it out using azeotropes.
Protocol:
-
Concentrate: Evaporate the EtOAc extract to a viscous oil/foam.
-
The Chaser: Re-dissolve the oil in Toluene or Heptane (approx 5-10 volumes).
-
Strip: Evaporate to dryness on a rotary evaporator.
-
Mechanism: Toluene forms an azeotrope with acetic acid (boiling point depression), carrying the acid over into the trap.
-
-
Repeat: Perform this "strip and fill" operation 2-3 times.
Data: Solvent Efficiency for Acetic Acid Removal
| Solvent | Boiling Point (°C) | Azeotrope with AcOH? | Removal Efficiency |
| Ethyl Acetate | 77 | No | Low (Traps AcOH) |
| Toluene | 110 | Yes (28% AcOH) | High |
| Heptane | 98 | Yes (33% AcOH) | High (Product may precipitate) |
Module 3: Crystallization & Polishing
User Issue: "The product is an oil or a sticky solid. How do I get a white powder?"
Root Cause Analysis
N-acetylated amino acids, especially chlorinated ones, have high rotational freedom and can be slow to crystallize (super-saturation leads to "oiling out"). The 3-chloro group disrupts the crystal lattice packing compared to unsubstituted Phe.
The Protocol: Anti-Solvent Crystallization
Do not rely on evaporation. Force the lattice formation.
-
Dissolution: Dissolve the oil in a minimum amount of warm Ethyl Acetate or Acetone (approx 40-50°C).
-
Precipitation:
-
Add n-Heptane or Hexane dropwise to the warm solution until slight turbidity persists.
-
Ratio Target: Final solvent ratio should be roughly 1:3 (Solvent:Anti-solvent).
-
-
Nucleation: Remove heat. Scratch the flask wall with a glass rod to induce nucleation.
-
Maturation: Allow to cool to room temperature, then chill to 4°C for 4 hours.
-
Filtration: Filter the white solid and wash with cold Heptane.
Module 4: Chiral Purity (Enantiomeric Excess)
User Issue: "My optical rotation is lower than the literature value. Did I racemize it?"
Root Cause Analysis
N-Acyl amino acids can racemize via the Azlactone (Oxazolone) mechanism. This occurs most frequently when the carboxyl group is activated (e.g., acid chlorides) or when heated in the presence of a base.
Risk Factors & Mitigation
-
Avoid: Heating the basic solution (pH > 10) above 40°C.
-
Avoid: Using strong Lewis acids during workup.
-
Check: If racemization is suspected, analyze via Chiral HPLC (e.g., Daicel Chiralpak AD-H or OD-H column) using a Hexane/IPA mobile phase with 0.1% TFA.
Visual Mechanism (DOT)
Figure 2: The Azlactone pathway. High heat in basic conditions cyclizes the amino acid, destroying the chiral center.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Standard protocols for N-acetylation and purification).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Azeotropic distillation and crystallization techniques).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 102248, N-Acetyl-L-phenylalanine. (Physicochemical properties of the parent scaffold).
-
Castro, V., et al. (2002). "Enzymatic resolution of N-acetyl-DL-phenylalanine derivatives." Tetrahedron: Asymmetry, 13(2), 177-183. (Discusses solubility and handling of chlorinated phenylalanine derivatives).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for N-Acetyl-3-chloro-L-phenylalanine before handling.
A Comparative 1H NMR Analysis of N-Acetyl-3-chloro-L-phenylalanine and its Non-acetylated Analog
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of pharmaceutical research and development, the precise characterization of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for elucidating molecular structures. This guide offers an in-depth comparison of the 1H NMR spectral features of N-Acetyl-3-chloro-L-phenylalanine and its precursor, 3-chloro-L-phenylalanine. Understanding the distinct spectral signatures imparted by N-acetylation is crucial for reaction monitoring, purity assessment, and structural confirmation of these and similar molecules.
The Diagnostic Power of N-Acetylation in 1H NMR
The introduction of an acetyl group to the alpha-amino functionality of an amino acid induces significant and predictable changes in its 1H NMR spectrum. These changes serve as clear diagnostic markers for successful N-acetylation. The primary effects observed are the appearance of a new methyl singlet, a downfield shift of the alpha-proton (α-H), and the replacement of the broad amine protons with a distinct amide proton signal.
1H NMR Spectral Analysis of 3-chloro-L-phenylalanine
The 1H NMR spectrum of 3-chloro-L-phenylalanine, the non-acetylated analog, presents a characteristic set of signals. In a typical deuterated solvent like DMSO-d6, the spectrum would exhibit resonances for the aromatic protons, the α-proton, and the two diastereotopic β-protons. The protons of the primary amine group often appear as a broad singlet, and the carboxylic acid proton is also typically observed as a broad singlet at a downfield chemical shift. The chlorine substituent on the phenyl ring at the meta position will influence the splitting pattern of the aromatic protons, leading to a more complex multiplet compared to unsubstituted phenylalanine.
1H NMR Spectral Analysis of N-Acetyl-3-chloro-L-phenylalanine
Upon N-acetylation to form N-Acetyl-3-chloro-L-phenylalanine, several key changes are anticipated in the 1H NMR spectrum, providing clear evidence of the chemical transformation.
-
Appearance of the Acetyl Methyl Protons: A sharp singlet, integrating to three protons, will appear in the upfield region of the spectrum, typically around 1.8-2.1 ppm. This signal is a definitive marker for the presence of the N-acetyl group.[1]
-
Downfield Shift of the α-Proton: The electron-withdrawing nature of the newly formed amide bond causes a significant downfield shift of the α-proton. This proton, which typically appears as a doublet of doublets or a triplet, will move to a lower field compared to its position in the non-acetylated analog.
-
Emergence of the Amide Proton: The broad signal of the primary amine protons is replaced by a distinct amide proton (NH) signal, which typically appears as a doublet due to coupling with the α-proton. The chemical shift of this amide proton is generally in the range of 7.5-8.5 ppm in DMSO-d6.[1]
-
Aromatic Protons: The signals corresponding to the protons on the 3-chlorophenyl ring will remain, though they may experience minor shifts due to the change in the electronic environment at the chiral center. The characteristic splitting pattern resulting from the meta-substitution will be preserved.
Comparative Summary of 1H NMR Chemical Shifts
The following table provides a comparative summary of the expected 1H NMR chemical shifts (in ppm) for 3-chloro-L-phenylalanine and N-Acetyl-3-chloro-L-phenylalanine in DMSO-d6. These are approximate values and can vary based on concentration, temperature, and the specific NMR instrument used.
| Proton | 3-chloro-L-phenylalanine (Expected) | N-Acetyl-3-chloro-L-phenylalanine (Expected) | Key Observations |
| Aromatic (Ar-H) | ~7.2 - 7.4 (m) | ~7.2 - 7.4 (m) | Minor shifts possible, complex multiplet remains. |
| α-Proton (α-H) | ~3.8 - 4.2 (dd or t) | ~4.3 - 4.7 (dd or t) | Significant downfield shift upon acetylation. |
| β-Protons (β-H) | ~2.9 - 3.2 (m) | ~2.8 - 3.1 (m) | Minor shifts possible. |
| Amine/Amide (NH/NH₂) | ~8.0 - 8.5 (br s, NH₂) | ~8.0 - 8.5 (d, NH) | Broad amine signal replaced by a sharp amide doublet. |
| Acetyl Methyl (CH₃) | N/A | ~1.8 - 2.1 (s) | Diagnostic singlet appears. |
| Carboxylic Acid (COOH) | ~12.0 - 13.0 (br s) | ~12.0 - 13.0 (br s) | Generally remains as a broad singlet. |
Structural and Spectral Correlation
The following diagram illustrates the structural differences between the two compounds and highlights the protons that exhibit the most significant changes in their 1H NMR spectra upon N-acetylation.
Figure 2. Workflow for 1H NMR analysis.
Conclusion
The N-acetylation of 3-chloro-L-phenylalanine results in a distinct and readily interpretable set of changes in its 1H NMR spectrum. The appearance of a new acetyl methyl singlet, the downfield shift of the α-proton, and the transformation of the broad amine signal into a sharp amide doublet provide unequivocal evidence of a successful reaction. This comparative guide provides researchers with the foundational knowledge to confidently characterize these and similar compounds, ensuring the integrity and accuracy of their synthetic and drug development endeavors.
References
-
BMRB. (n.d.). L-Phenylalanine. Biological Magnetic Resonance Bank. Retrieved from [Link]
-
FREDI. (n.d.). Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. Retrieved from [Link]
-
PubChem. (n.d.). N-Acetyl-L-phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-chloro-L-phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
Sources
biological activity comparison of meta-chloro vs para-chloro phenylalanine peptides
Publish Comparison Guide: meta-Chloro- vs. para-Chloro-Phenylalanine Peptides
Executive Summary
In peptide medicinal chemistry, the "Chlorine Scan"—systematically replacing Phenylalanine (Phe) with chlorinated analogs—is a critical strategy for optimizing potency, selectivity, and metabolic stability. This guide compares meta-chloro-L-phenylalanine (
Key Takeaway:
- -Cl-Phe is the "Extender." It is best for reaching deep hydrophobic pockets in G-Protein Coupled Receptors (GPCRs) and enhancing proteolytic stability.
- -Cl-Phe is the "Wedge." It is superior for inducing specific conformational constraints and targeting transporter sub-pockets (e.g., LAT1) where width is more critical than length.
Physicochemical Profiling: The Molecular Basis
To rationally select between
| Feature | Implication | ||
| Hammett Constant ( | |||
| Steric Vector | Lateral (Width) | Longitudinal (Length) | |
| Lipophilicity ( | Both increase hydrophobicity equally, but | ||
| Topological Role | Conformational Restriction | Hydrophobic Pocket Filling | Use |
Mechanistic Comparison: Biological Activity
A. Receptor Binding (GPCRs): The Case for -Cl-Phe
In many GPCR ligands, such as enkephalins (opioid receptors) and bradykinin antagonists, the phenylalanine residue sits in a deep hydrophobic cleft.
-
Mechanism: The
-Cl substituent extends the aromatic ring, allowing it to displace water molecules at the bottom of the pocket (entropy gain) and engage in halogen bonding with backbone carbonyls of the receptor. -
Data Evidence: In Enkephalin analogs (e.g., Dmt-DNle-Gly-Phe(p-Cl)-Ppp),
-Cl substitution at position 4 increases affinity for the -opioid receptor (MOR) by 2-10 fold compared to unsubstituted Phe. -
Contrast:
-Cl substitution in these linear peptides often reduces affinity due to steric clash with the "walls" of the cylindrical binding pocket.
B. Transporter Selectivity: The Case for -Cl-Phe
For transporter proteins, specifically the L-type Amino Acid Transporter 1 (LAT1), the binding site is more constrained laterally.
-
Mechanism: The LAT1 active site contains a specific lateral hydrophobic sub-pocket that accommodates substituents at the meta position (3-position) but sterically rejects elongation at the para position.
-
Data Evidence:
-Cl-Phe (and -I-Phe) exhibits significantly higher affinity ( ) and selectivity for LAT1 over LAT2 compared to -Cl-Phe. -
Application: Design of brain-penetrating peptide-drug conjugates (PDCs) utilizing the LAT1 transport mechanism.
C. Metabolic Stability (Proteolysis)
Both modifications improve stability against chymotrypsin, which cleaves at the C-terminus of aromatic residues.
- -Cl-Phe: Highly effective. The chlorine atom at the para position sterically hinders the approach of the catalytic serine in the protease active site.
-
-Cl-Phe: Moderately effective. It alters the electronic density of the ring, making the
-system less favorable for the cation- interactions required for chymotrypsin recognition.
Decision Logic & SAR Workflow
The following diagram illustrates the decision process for selecting between
Caption: Decision matrix for selecting chlorinated phenylalanine isomers based on receptor topology.
Experimental Protocols
Protocol A: Solid Phase Peptide Synthesis (SPPS) with Cl-Phe
Chlorinated phenylalanines are deactivated aromatics. The electron-withdrawing chlorine reduces the nucleophilicity of the amino group during the next coupling step, and the bulky side chain can hinder coupling of the residue itself.
-
Resin Preparation: Swell Rink Amide MBHA resin (0.5 mmol/g) in DMF for 30 min.
-
Coupling Cl-Phe:
-
Reagents: Use 4 eq. Fmoc-Phe(x-Cl)-OH, 3.9 eq. HATU, and 8 eq. DIEA.
-
Time: Increase coupling time to 60-90 minutes (vs. standard 30 min) to ensure completion.
-
Tip: Use HATU instead of HBTU to prevent racemization, which is a higher risk with electron-deficient aromatics.
-
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Monitor the UV trace; deprotection of Fmoc-Cl-Phe can be slower.
-
Next Residue Coupling: The amine of the anchored Cl-Phe is less nucleophilic. Double couple the subsequent amino acid.
Protocol B: Chymotrypsin Stability Assay
To validate the stability enhancement of your analog:
-
Preparation: Dissolve peptide (1 mM) in Tris-HCl buffer (50 mM, pH 7.8) containing 10 mM CaCl
. -
Enzyme Addition: Add
-Chymotrypsin (bovine pancreas) to a final ratio of 1:100 (w/w, enzyme:substrate). -
Incubation: Incubate at 37°C.
-
Sampling: Aliquot 50
L at min. Quench immediately with 50 L of 1% TFA in acetonitrile. -
Analysis: Analyze via RP-HPLC (C18 column). Calculate half-life (
).-
Expectation:
( -Cl) > ( -Cl) > (Phe).
-
Comparative Data Summary
The following table synthesizes data from opioid and transporter studies to illustrate the divergence.
| Assay Target | Peptide Scaffold | Phe (Parent) | Interpretation | ||
| Enkephalin Analog | |||||
| LAT1 Transporter | Free AA / Conjugate | LAT1 prefers lateral bulk ( | |||
| Proteolytic Stability | Model Peptide |
References
-
Fujita, T., et al. (2021). "Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism." Molecules. Link
-
Ylikangas, H., et al. (2024). "Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1)." Scientific Reports. Link
-
Schiller, P.W., et al. (2005). "Cyclic enkephalin analogs containing various para-substituted phenylalanine derivatives in place of Tyr1 are potent opioid agonists." Chemical Biology & Drug Design. Link
-
Delvalle, J.A., et al. (1978). "Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia." Biochemical Journal. Link
-
Budesinsky, M., et al. (2005).[1] "Oxytocin and its analogs, methyl-substituted in ortho-, meta- or para-position of aromatic ring of phenylalanine in position 2: NMR study and biological activities." Protein & Peptide Letters. Link
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of N-Acetyl-3-chloro-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Acetyl-3-chloro-L-phenylalanine
N-Acetyl-3-chloro-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine, featuring two key modifications: N-terminal acetylation and chlorination on the phenyl ring. N-acetylation is a common post-translational modification of proteins and can influence their function and stability[1]. Halogenated amino acids are of significant interest in medicinal chemistry and drug development due to their potential to modulate biological activity and serve as probes for studying enzyme mechanisms[2]. Understanding the mass spectrometric behavior of this compound is crucial for its detection and quantification in various experimental settings, from metabolic studies to quality control in synthetic chemistry.
This guide will elucidate the expected fragmentation pathways of N-Acetyl-3-chloro-L-phenylalanine under common mass spectrometry conditions, such as electrospray ionization (ESI) followed by collision-induced dissociation (CID). We will compare its predicted fragmentation to that of its parent molecule, N-acetyl-L-phenylalanine, to highlight the influence of the chloro-substituent on the fragmentation cascade.
Predicted Mass and Isotopic Pattern
The molecular formula for N-Acetyl-3-chloro-L-phenylalanine is C₁₁H₁₂ClNO₃. Its monoisotopic mass is approximately 241.05 g/mol . A key feature of chlorine-containing compounds in mass spectrometry is the characteristic isotopic pattern arising from the presence of two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This results in an [M+H]⁺ ion cluster at m/z 242.06 and a less intense [M+2+H]⁺ peak at m/z 244.06. The presence of this isotopic signature is a strong indicator for the presence of a chlorine atom in an unknown analyte.
Proposed Fragmentation Pathways
Upon ionization by a soft technique like ESI, N-Acetyl-3-chloro-L-phenylalanine is expected to readily form a protonated molecule, [M+H]⁺. Subsequent fragmentation via CID will likely proceed through several key pathways common to N-acetylated amino acids. The presence of the chloro- and acetyl- groups will direct the fragmentation, leading to a series of characteristic product ions.
The primary fragmentation is anticipated to occur at the amide bond and the bonds of the amino acid backbone. Below, we describe the most probable fragmentation pathways and the resulting fragment ions.
Formation of b- and y-type Ions
The fragmentation of peptide-like molecules is often described by the nomenclature of b- and y-ions, representing fragments containing the N-terminus and C-terminus, respectively[3][4].
-
b-ion Formation: A prominent fragmentation pathway for N-acetylated amino acids is the cleavage of the amide bond, leading to the formation of a b-ion. For N-Acetyl-3-chloro-L-phenylalanine, this would involve the loss of the chlorophenylalanine residue.
-
y-ion Formation: Cleavage of the peptide bond can also result in the formation of a y-ion, which would correspond to the protonated chlorophenylalanine portion of the molecule.
Neutral Losses
In addition to backbone cleavage, the loss of small neutral molecules is a common fragmentation route.
-
Loss of Water (H₂O): The carboxylic acid group can readily lose a molecule of water, particularly in the gas phase.
-
Loss of Carbon Monoxide (CO): Subsequent fragmentation of the primary product ions can involve the loss of carbon monoxide.
-
Loss of the Acetyl Group: The N-acetyl group can be lost as ketene (CH₂=C=O).
The logical flow of these fragmentation events can be visualized as follows:
Caption: Predicted fragmentation workflow for N-Acetyl-3-chloro-L-phenylalanine.
Comparative Fragmentation Analysis
To better understand the influence of the chlorine atom, we will compare the predicted fragmentation of N-Acetyl-3-chloro-L-phenylalanine with the known fragmentation of N-acetyl-L-phenylalanine[5][6][7].
| Precursor Ion | N-Acetyl-L-phenylalanine [M+H]⁺ (m/z 208.09) | N-Acetyl-3-chloro-L-phenylalanine [M+H]⁺ (m/z 242.06) |
| Proposed Fragment Ions | m/z | m/z |
| [M+H - H₂O]⁺ | 190.08 | 224.05 |
| [M+H - COOH]⁺ | 162.10 | 196.07 |
| y-ion (Phenylalaninium) | 166.09 | 200.05 |
| b-ion (N-acetyliminium) | 86.06 | 86.06 |
| Immonium ion of Phenylalanine | 120.08 | 154.05 |
| Benzyl cation | 91.05 | 125.02 |
Key Observations from the Comparison:
-
The presence of the chlorine atom (mass ≈ 35.45 amu) results in a predictable mass shift of approximately 34 amu for fragments containing the chlorophenylalanine moiety.
-
The formation of the b-ion at m/z 86.06 is expected to be common to both compounds as this fragment does not contain the modified phenyl ring. Its presence would be a strong indicator of an N-acetylated amino acid.
-
The benzyl cation at m/z 91.05 is a characteristic fragment for phenylalanine-containing compounds. For N-Acetyl-3-chloro-L-phenylalanine, the corresponding chlorobenzyl cation is expected at m/z 125.02. The isotopic pattern of chlorine should be observable for this fragment.
The fragmentation pathway can be visualized in the following diagram:
Caption: Proposed fragmentation pathways of protonated N-Acetyl-3-chloro-L-phenylalanine.
Experimental Protocol for Verification
To experimentally validate the predicted fragmentation patterns, the following protocol using Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
5.1. Sample Preparation
-
Prepare a stock solution of N-Acetyl-3-chloro-L-phenylalanine at 1 mg/mL in methanol.
-
Dilute the stock solution to a working concentration of 1 µg/mL with a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
5.2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure elution and separation.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan MS from m/z 50-300 to identify the precursor ion.
-
Product Ion Scan (MS/MS): Select the precursor ion at m/z 242.06 and subject it to Collision-Induced Dissociation (CID).
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe the full range of fragment ions.
-
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the mass spectrometry fragmentation patterns of N-Acetyl-3-chloro-L-phenylalanine. By leveraging established fragmentation principles of N-acetylated amino acids and comparing with the non-halogenated analog, we have proposed a set of characteristic fragment ions that can be used for its identification. The key diagnostic fragments include the b-ion at m/z 86.06, the y-ion at m/z 200.05, and the chlorobenzyl cation at m/z 125.02, with the latter two exhibiting the characteristic chlorine isotopic pattern. The provided experimental protocol offers a clear path for the empirical validation of these predictions. This information is intended to be a valuable resource for researchers working with this and similar halogenated biomolecules.
References
-
Guna, V. S., & Sarada, R. (2014). Mass spectral analysis of acetylated peptides: Implications in proteomics. Journal of Proteomics & Bioinformatics, 7(11), 356-363. [Link]
-
Setty, A., Gevaert, K., & Impens, F. (2012). Profiling of N-Acetylated Protein Termini Provides In-depth Insights into the N-terminal Nature of the Proteome. Molecular & Cellular Proteomics, 11(8), 433-446. [Link]
-
PubChem. (n.d.). N-(Chloroacetyl)-3-phenyl-DL-alanine. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
-
Lee, D. Y., & Lee, S. (2011). Validation of Protein Acetylation by Mass Spectrometry. Journal of Visualized Experiments, (51), 2755. [Link]
-
ResearchGate. (n.d.). Mass spectrum and the fragmentation pattern of the peracetylated methyl... | Download Scientific Diagram. Retrieved February 12, 2026, from [Link]
-
Harrison, A. G., & Yalcin, T. (2002). Effect of Phenylalanine on the Fragmentation of Deprotonated Peptides. Journal of the American Society for Mass Spectrometry, 13(10), 1242-1249. [Link]
-
NIST. (n.d.). L-Phenylalanine, N-acetyl-. NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]
-
ResearchGate. (n.d.). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl 2. Retrieved February 12, 2026, from [Link]
-
van Slingerland, M., et al. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. Cancer & Metabolism, 9(1), 25. [Link]
-
mzCloud. (n.d.). N-Acetyl-L-phenylalanine. Retrieved February 12, 2026, from [Link]
-
NIST. (n.d.). L-Phenylalanine, N-acetyl-. NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]
-
MassBank. (2017, October 20). L-Phenylalanine. Retrieved February 12, 2026, from [Link]
-
PubChem. (n.d.). N-Acetyl-L-phenylalanine. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
-
PubChem. (n.d.). 3-chloro-L-phenylalanine. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
-
Veselinovic, A. M., et al. (2011). Neuroprotective action of halogenated derivatives of L-phenylalanine. Journal of Cerebral Blood Flow & Metabolism, 31(10), 2049-2061. [Link]
-
NIST. (n.d.). L-Phenylalanine, N-acetyl-. NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]
-
ResearchGate. (n.d.). Fragmentation tree of phenylalanine computed from tandem MS data. Retrieved February 12, 2026, from [Link]
-
ResearchGate. (n.d.). Proposed Assignment of the Main Features in the Mass Spectrum of... Retrieved February 12, 2026, from [Link]
-
PubChem. (n.d.). (-)-N-Acetylphenylalanine. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
Sources
- 1. Profiling of N-Acetylated Protein Termini Provides In-depth Insights into the N-terminal Nature of the Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectral analysis of acetylated peptides: Implications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of Protein Acetylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Phenylalanine, N-acetyl- [webbook.nist.gov]
- 6. mzCloud – N Acetyl L phenylalanine [mzcloud.org]
- 7. L-Phenylalanine, N-acetyl- [webbook.nist.gov]
Proper Disposal Procedures: N-Acetyl-3-chloro-L-phenylalanine
Executive Summary & Immediate Action Plan
Status: Halogenated Organic Waste Primary Hazard: Irritant (Skin/Eye/Respiratory); Potential Environmental Toxin (Halogenated). Immediate Directive: Do NOT dispose of via sink/drain.[1] Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless necessary for cleaning, as this escalates disposal costs and complicates incineration.
Quick Reference Protocol:
-
Segregate: Place in "Halogenated Organic" waste streams.
-
Label: Clearly mark as "Contains Halogens" (Chlorine).
-
Container: High-Density Polyethylene (HDPE) or Amber Glass.
Chemical Profile & Hazard Assessment
As a Senior Application Scientist, I emphasize that effective disposal begins with understanding the molecule's specific reactivity and regulatory classification.
| Parameter | Details |
| Chemical Name | N-Acetyl-3-chloro-L-phenylalanine |
| Chemical Class | Halogenated Amino Acid Derivative |
| Molecular Formula | C₁₁H₁₂ClNO₃ |
| Key Substituent | Chlorine (Cl) at 3-position (Meta-chloro) |
| GHS Classification | Warning ; H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3] Irrit.) |
| RCRA Consideration | Halogenated Organic. While not always a "Listed" waste (F/K-list), it exhibits characteristics requiring specialized incineration. |
The "Why" Behind the Protocol (Expert Insight): The presence of the Chlorine atom is the critical logistical factor. Standard organic waste is often incinerated for fuel recovery. However, burning chlorinated compounds yields Hydrogen Chloride (HCl) gas and, if combustion is incomplete, can form dioxins. Therefore, this compound must be sent to facilities equipped with acid gas scrubbers. Mixing this with non-halogenated waste forces the entire volume to be treated as halogenated, significantly increasing disposal costs and environmental footprint.
Pre-Disposal Logistics & Safety
Personal Protective Equipment (PPE) Matrix
Standard Lab Coat and closed-toe shoes are mandatory.
| PPE Type | Specification | Rationale |
| Gloves | Nitrile (Min 0.11mm thickness) | Provides adequate barrier against solid particulates and aqueous solutions of this amino acid. |
| Eye Protection | Chemical Splash Goggles | Prevents irritation from airborne dust or splashes. Safety glasses are insufficient for liquid handling. |
| Respiratory | N95 (for solids) or Fume Hood | The solid powder is an irritant; prevent inhalation of fines during weighing/transfer. |
Waste Stream Segregation Logic
The following decision tree illustrates the critical decision-making process for segregating this specific compound.
Figure 1: Waste Segregation Logic. Note that any solution containing this compound is automatically classified as Halogenated Waste.
Detailed Disposal Workflows
Scenario A: Disposal of Solid Waste (Pure Compound/Expired Reagent)
Context: You have an expired bottle or excess solid remaining after synthesis.
-
Containment: Keep the substance in its original container if possible. If transferring, use a wide-mouth HDPE jar.
-
Labeling: Apply a hazardous waste label.
-
Constituents: "N-Acetyl-3-chloro-L-phenylalanine".
-
Hazard Checkbox: Check "Toxic" and "Irritant".
-
Special Note: Write "HALOGENATED SOLID" prominently.
-
-
Secondary Containment: Place the container inside a clear, sealable plastic bag (Ziploc type) to prevent secondary contamination of the waste bin.
-
Disposal: Deposit into the lab's Solid Hazardous Waste Drum .
-
Self-Validation: Ensure the drum lid is sealed immediately after addition.
-
Scenario B: Disposal of Liquid Waste (HPLC Waste/Reaction Mixtures)
Context: The compound is dissolved in mobile phase (e.g., Water/Acetonitrile) or reaction solvent.
-
pH Check: Ensure the solution is between pH 5 and 9. If highly acidic/basic, neutralize carefully to prevent interaction with other wastes in the carboy.
-
Carboy Selection: Select the Halogenated Organic Waste carboy (often red-tagged or specifically marked).
-
Critical Error Prevention: Never pour this into the "Non-Halogenated" (e.g., pure Acetone/Methanol) carboy. Even small amounts of the chloro-derivative render the whole carboy "Halogenated," increasing disposal costs 3-5x.
-
-
Filtration (Optional but Recommended): If the solution contains precipitated solids of the compound, filter them out and dispose of the solid as per Scenario A. This prevents sludge buildup in liquid carboys.
-
Log Entry: Record the volume and approximate concentration on the waste tag.
Emergency Response: Spill Protocol
In the event of a benchtop spill, follow this self-validating cleanup loop.
Figure 2: Spill Response Workflow. The loop ensures the area is verified clean before concluding.
Cleanup Specifics:
-
Solids: Do not dry sweep, as this generates irritant dust. Cover with a wet paper towel (water or ethanol) to dampen, then wipe up.
-
Decontamination: Wash the surface with a mild detergent and water. Collect all wipes and dispose of them in the Solid Hazardous Waste bin, not the regular trash.
References & Regulatory Grounding[4][5][6]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.[4][5] Available at: [Link]
-
National Institutes of Health (NIH) - PubChem. Compound Summary for Chlorinated Phenylalanine Derivatives. (General Hazard Classifications). Available at: [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Guidelines on Halogenated Waste Segregation). Available at: [Link]
Disclaimer: This guide is based on standard chemical hygiene practices for halogenated organic compounds. Always consult the specific Safety Data Sheet (SDS) provided by your vendor (e.g., Sigma-Aldrich, Cayman Chemical) for lot-specific data.
Sources
A Senior Application Scientist's Guide to Handling N-Acetyl-3-chloro-L-phenylalanine
The core principle of this guide is risk mitigation through a comprehensive understanding of potential hazards and the diligent application of control measures. We will explore the necessary personal protective equipment (PPE), engineering controls, and procedural steps designed to create a self-validating system of safety for you and your team.
Hazard Assessment: A Proactive Stance on Safety
Given the molecular structure, which includes a chlorinated phenyl group, we must anticipate potential hazards such as skin, eye, and respiratory irritation. The GHS classifications for the closely related compound, 3-chloro-L-phenylalanine, indicate it may cause skin irritation, serious eye irritation, and respiratory irritation[1]. Similarly, N-(Chloroacetyl)-3-phenyl-DL-alanine is also classified as a skin and eye irritant[2]. Therefore, until specific toxicological data for N-Acetyl-3-chloro-L-phenylalanine becomes available, it is prudent to handle it as a hazardous substance with the potential to cause irritation upon contact or inhalation.
Key Principles for Handling:
-
Minimize Exposure: All procedures should be designed to minimize the generation of dust and aerosols.
-
Engineering Controls First: Always prioritize the use of engineering controls like chemical fume hoods as the primary barrier against exposure.
-
PPE as the Final Barrier: Personal protective equipment should be considered the last line of defense, supplementing, but not replacing, engineering controls and safe work practices.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is dictated by the anticipated hazards. For N-Acetyl-3-chloro-L-phenylalanine, which is expected to be a solid powder, the primary risks are inhalation of dust and direct contact with skin and eyes.
| Protection Type | Equipment Specification | Rationale and Expert Insight |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or ANSI Z87.1 standards).[3][4] | Standard safety glasses are insufficient. Goggles provide a seal around the eyes, offering superior protection against fine dust particles that can become airborne during handling. A face shield should be worn over goggles when there is a significant risk of splashing, such as during bulk transfers or spill clean-up.[5] |
| Skin and Body Protection | Chemical-impermeable gloves (e.g., nitrile rubber), inspected before use.[3][6] A disposable, long-sleeved lab coat. | Nitrile gloves offer good resistance to a wide range of chemicals and are less likely to cause allergic reactions than latex. Always inspect gloves for tears or punctures before use.[7] A lab coat protects personal clothing and skin from incidental contact and prevents the spread of contamination outside the laboratory.[5] |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | To be used when engineering controls (e.g., a fume hood) are not available or as a supplementary measure if dust generation is unavoidable.[4][8] The use of a respirator must be part of a comprehensive respiratory protection program that includes fit-testing and training, as mandated by OSHA.[9] |
Procedural Guidance: From Receipt to Disposal
A systematic workflow is critical to ensuring safety and experimental integrity. The following step-by-step protocols provide a clear path for handling N-Acetyl-3-chloro-L-phenylalanine.
Experimental Workflow Diagram
Sources
- 1. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(Chloroacetyl)-3-phenyl-DL-alanine | C11H12ClNO3 | CID 98109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. nyu.edu [nyu.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. ashp.org [ashp.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
